molecular formula C14H10N4O8Na2PCl B1191872 MRS 2211

MRS 2211

Cat. No.: B1191872
M. Wt: 474.66
Attention: For research use only. Not for human or veterinary use.
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Description

Competitive P2Y13 receptor antagonist (pIC50 = 5.97) that displays > 20-fold selectivity over P2Y1 and P2Y12 receptors.

Properties

Molecular Formula

C14H10N4O8Na2PCl

Molecular Weight

474.66

SMILES

CC1=NC(/N=N/C2=C(Cl)C=CC(N(=O)=O)=C2)=C(C(C=O)=C1[O-])COP([O-])(O)=O.[Na+].[Na+]

Synonyms

2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS 2211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of action of MRS 2211, a critical pharmacological tool for studying the P2Y13 receptor. It details its interaction with its primary target, the downstream signaling cascades it modulates, and the experimental frameworks used to characterize its activity.

Core Mechanism: Competitive Antagonism of the P2Y13 Receptor

This compound, chemically known as 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde, is a potent and selective competitive antagonist of the P2Y13 receptor.[1][2] The P2Y13 receptor is a G-protein coupled receptor (GPCR) that preferentially binds the endogenous nucleotide adenosine diphosphate (ADP).[3][4]

The primary mechanism of action of this compound is to bind to the P2Y13 receptor at or near the ADP binding site, thereby preventing the receptor's activation by its agonist. The P2Y13 receptor is coupled to an inhibitory G-protein, Gi. Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] By blocking this initial activation step, this compound prevents the entire downstream signaling cascade initiated by the P2Y13 receptor.

Core Mechanism of this compound Action cluster_membrane Cell Membrane P2Y13 P2Y13 Receptor Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ADP ADP (Agonist) ADP->P2Y13 Activates MRS2211 This compound (Antagonist) MRS2211->P2Y13 Blocks ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Caption: this compound competitively blocks ADP binding to the Gi-coupled P2Y13 receptor.

Quantitative Pharmacology: Potency and Selectivity

This compound exhibits significant potency for the P2Y13 receptor. Its antagonist activity is commonly expressed as a pIC50 value, which is the negative logarithm of the concentration that causes 50% inhibition of the agonist response. The compound shows marked selectivity for P2Y13 over other ADP-sensitive P2Y receptors, namely P2Y1 and P2Y12.[7] However, it is crucial to note that this selectivity is not absolute; at higher concentrations, this compound can exhibit antagonist activity at P2Y1 and P2Y12 receptors.[8][9]

ParameterReceptor TargetValueReference(s)
pIC50 Human P2Y135.97[7][10]
pA2 Human P2Y136.3[3]
pA2 Human P2Y15.0[3]
pA2 Human P2Y125.0[3]
Selectivity Over P2Y1 & P2Y12>20-fold[7]

Modulation of Downstream Signaling Pathways

By inhibiting the P2Y13 receptor, this compound influences several critical intracellular signaling pathways implicated in cell survival, inflammation, and neuronal function.

In neuronal cells, activation of the P2Y13 receptor by agonists like 2-methylthioadenosine diphosphate (2MeSADP) promotes cell survival and modulates differentiation through the activation of two key signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt/GSK3 pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.[11] Studies have shown that P2Y13-mediated activation of ERK1/2 is dependent on upstream PI3K activity.[11] this compound effectively blocks the agonist-induced activation of both of these pathways, making it a valuable tool for studying neuroprotection and neuronal differentiation.[11][12]

P2Y13 Downstream Survival Pathways cluster_membrane Cell Membrane P2Y13 P2Y13 Receptor PI3K PI3K P2Y13->PI3K Activates ADP ADP ADP->P2Y13 MRS2211 This compound MRS2211->P2Y13 Blocks Akt Akt PI3K->Akt ERK ERK1/2 PI3K->ERK Required for activation GSK3 GSK3 Akt->GSK3 Inhibits Survival Gene Transcription (Survival, Differentiation) GSK3->Survival Regulates Transcription Factors ERK->Survival

Caption: this compound inhibits P2Y13-mediated activation of PI3K/Akt and MAPK/ERK pathways.

In the context of intestinal inflammation, the P2Y13 receptor plays a pro-inflammatory role. Its activation can increase the expression of Interleukin-6 (IL-6), which subsequently activates the Signal Transducer and Activator of Transcription 3 (STAT3) through phosphorylation.[8] Phosphorylated STAT3 (P-STAT3) then translocates to the nucleus to regulate the transcription of inflammatory genes. In models of colitis, treatment with this compound has been shown to attenuate STAT3 phosphorylation and nuclear translocation, thereby reducing inflammation.[8]

P2Y13 Inflammatory Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus P2Y13 P2Y13 Receptor IL6 ↑ IL-6 Expression P2Y13->IL6 STAT3_N STAT3 DNA Inflammatory Genes STAT3_N->DNA Activates Transcription ADP ADP ADP->P2Y13 MRS2211 This compound MRS2211->P2Y13 Blocks STAT3_C STAT3 IL6->STAT3_C Phosphorylates P_STAT3 P-STAT3 STAT3_C->P_STAT3 P_STAT3->STAT3_N Translocates

Caption: this compound blocks P2Y13-induced IL-6 expression and STAT3 activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard pharmacological and cell biology assays.

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y13 receptor.

  • Preparation: Cell membranes are prepared from a cell line stably overexpressing the human P2Y13 receptor.

  • Incubation: A constant concentration of a high-affinity P2Y13 radioligand (e.g., [³H]-2MeSADP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The reaction is incubated to equilibrium, after which membrane-bound and free radioligand are separated via rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis: The data are fitted to a one-site competition model to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of this compound to block agonist-mediated inhibition of adenylyl cyclase.

  • Cell Plating: CHO-K1 or HEK293 cells stably expressing the P2Y13 receptor are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Stimulation: Cells are then stimulated with a combination of a P2Y13 agonist (e.g., ADP at its EC80) and an adenylyl cyclase activator (e.g., Forskolin) for another defined period. A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.

  • Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable detection kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Analysis: The results demonstrate a dose-dependent reversal of the agonist's inhibitory effect on forskolin-stimulated cAMP levels, from which an IC50 value for this compound can be determined.

This method is used to confirm that this compound blocks agonist-induced activation of downstream signaling proteins like ERK, Akt, or STAT3.

Workflow: Western Blot for Protein Phosphorylation cluster_flow A 1. Cell Culture & Serum Starvation B 2. Pre-treat with this compound or Vehicle A->B C 3. Stimulate with P2Y13 Agonist (e.g., ADP) B->C D 4. Cell Lysis in RIPA Buffer C->D E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE Gel Electrophoresis E->F G 7. Transfer Proteins to PVDF Membrane F->G H 8. Block Membrane (e.g., with BSA or Milk) G->H I 9. Incubate with Primary Antibody (e.g., anti-P-ERK, anti-total-ERK) H->I J 10. Incubate with HRP-conjugated Secondary Antibody I->J K 11. Add Chemiluminescent Substrate (ECL) J->K L 12. Image & Quantify Bands K->L

Caption: Standard experimental workflow for assessing pathway inhibition by this compound.

References

The P2Y13 Receptor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. Its endogenous ligand is adenosine diphosphate (ADP). Predominantly coupled to the Gi/o family of G proteins, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, the P2Y13 receptor has demonstrated versatility in its signaling, capable of coupling to other G proteins such as Gs and Gq, and activating downstream pathways including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[2][3]

This receptor is expressed in various tissues, including the liver, brain, spleen, bone marrow, and pancreas, where it plays crucial roles in a range of physiological processes.[1] Key functions of the P2Y13 receptor include the regulation of HDL metabolism and reverse cholesterol transport, modulation of bone homeostasis, and participation in immune responses and neuronal functions. Its involvement in these critical pathways has positioned the P2Y13 receptor as a promising therapeutic target for a variety of diseases, including atherosclerosis, osteoporosis, and neuroinflammatory disorders.

This technical guide provides an in-depth overview of the P2Y13 receptor, detailing its signaling pathways, physiological functions, and involvement in disease. It also includes a comprehensive collection of quantitative data on agonist and antagonist potencies, and detailed protocols for key experimental assays used to study its function.

Signaling Pathways of the P2Y13 Receptor

The P2Y13 receptor primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. However, its signaling is multifaceted and can involve other key intracellular pathways.

Canonical Gi-Coupled Signaling Pathway

Upon binding of ADP, the P2Y13 receptor undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric Gi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ complex. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This canonical pathway is central to many of the receptor's functions.

ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Canonical Gi-Coupled Signaling Pathway of the P2Y13 Receptor.
Alternative Signaling Pathways

The P2Y13 receptor can also couple to Gs and Gq proteins and activate other signaling cascades:[2][3]

  • MAPK Pathway: Activation of the P2Y13 receptor can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2. This pathway is implicated in cell proliferation and differentiation.

  • PI3K/Akt Pathway: The receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and metabolism.

P2Y13 P2Y13 Receptor Gq Gq Protein P2Y13->Gq PI3K PI3K/Akt Pathway P2Y13->PI3K PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway PKC->MAPK Membrane Prepare Cell Membranes expressing P2Y13 Incubate Incubate Membranes with Radioligand and Test Compound Membrane->Incubate Filter Rapid Vacuum Filtration to separate bound and free ligand Incubate->Filter Wash Wash Filters to remove non-specific binding Filter->Wash Count Quantify Radioactivity on filters Wash->Count Analyze Data Analysis to determine Ki or IC50 Count->Analyze Load Load Macrophages with [3H]cholesterol Inject Inject Radiolabeled Macrophages Intraperitoneally into Mice Load->Inject Collect Collect Feces and Plasma over 48-72 hours Inject->Collect Extract Extract Lipids from Feces and Liver Collect->Extract Quantify Quantify [3H]cholesterol in Plasma, Liver, and Feces Extract->Quantify Analyze Calculate the percentage of injected radioactivity excreted Quantify->Analyze

References

MRS 2211: A Technical Guide to a Selective P2Y13 Receptor Antagonist for Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRS 2211, a selective and competitive antagonist of the P2Y13 receptor. This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate its effective use in the study of purinergic signaling.

Introduction to this compound and the P2Y13 Receptor

Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in a vast array of physiological and pathological processes. The P2Y family of G protein-coupled receptors (GPCRs) are key players in this system. Among them, the P2Y13 receptor, an ADP-preferring receptor, has garnered significant interest for its involvement in high-density lipoprotein (HDL) metabolism, neuroprotection, and immune cell regulation.[1][2]

This compound is a pyridoxal phosphate derivative that has been identified as a potent and selective antagonist for the P2Y13 receptor.[3][4] Its ability to competitively block the effects of ADP at this receptor makes it an invaluable pharmacological tool for elucidating the specific functions of the P2Y13 receptor in various cellular and in vivo models.

Pharmacological Profile of this compound

The selectivity of this compound for the P2Y13 receptor over other ADP-sensitive P2Y receptors, such as P2Y1 and P2Y12, is a key feature that enables researchers to dissect the specific contributions of P2Y13-mediated signaling.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity at different purinergic receptors.

Table 1: Antagonist Potency of this compound at P2Y Receptors

Receptor SubtypeParameterValueReference
P2Y13pIC505.97[3][4]
P2Y1pA25.0[5]
P2Y12pA25.0[5]
P2Y13pA26.3[5]

Table 2: Selectivity Profile of this compound

Receptor ComparisonSelectivityReference
P2Y13 vs. P2Y1> 20-fold[3][4]
P2Y13 vs. P2Y12> 20-fold[3][4]

P2Y13 Receptor Signaling Pathways

The P2Y13 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][6] However, emerging evidence suggests that P2Y13 receptor activation can also trigger alternative signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 (GSK3) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][7][8]

Canonical Gi-Coupled Signaling Pathway

G_protein_signaling ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds G_protein Gi/o Protein (α, β, γ subunits) P2Y13->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates

Canonical P2Y13 Receptor Signaling Pathway.
Alternative Signaling Pathways: PI3K/Akt/GSK3 and MAPK/ERK

alternative_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 PI3K PI3K P2Y13->PI3K Activates Ras Ras P2Y13->Ras Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits Survival Cell Survival Neuroprotection GSK3->Survival Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression Cell Proliferation ERK->Proliferation Regulates

Alternative P2Y13 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.

Radioligand Binding Assay for P2Y13 Receptor

This protocol is designed to determine the binding affinity of this compound for the P2Y13 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • HEK293 cells stably expressing the human P2Y13 receptor

  • Cell culture medium and reagents

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2

  • Radioligand: [³H]-2MeSADP (a potent P2Y13 agonist)

  • This compound

  • Non-specific binding control: 10 µM 2MeSADP (unlabeled)

  • Scintillation cocktail and vials

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-P2Y13 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled 2MeSADP (for non-specific binding) or varying concentrations of this compound.

      • 50 µL of [³H]-2MeSADP (at a concentration close to its Kd).

      • 100 µL of the membrane preparation (containing 20-50 µg of protein).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound to block the ADP-induced inhibition of adenylyl cyclase in cells expressing the P2Y13 receptor.

Materials:

  • CHO-K1 cells stably expressing the human P2Y13 receptor

  • Cell culture medium and reagents

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Forskolin (an adenylyl cyclase activator)

  • ADP

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Seeding:

    • Seed CHO-K1-P2Y13 cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.

  • Assay:

    • Wash the cells once with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15 minutes at 37°C.

    • Add a fixed concentration of ADP (typically the EC80 for inhibition of forskolin-stimulated cAMP) to the wells.

    • Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve for this compound's ability to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation.

    • Calculate the IC50 value for this compound from the dose-response curve.

Experimental Workflow for Characterizing a P2Y13 Receptor Antagonist

The following diagram illustrates a typical workflow for the characterization of a novel P2Y13 receptor antagonist like this compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo / Ex Vivo Validation A Primary Screening: High-Throughput Functional Assay (e.g., Calcium Mobilization) B Secondary Screening: Radioligand Binding Assay (Determine Ki) A->B Hit Confirmation C Functional Antagonism Assay: cAMP Accumulation Assay (Determine IC50) B->C Functional Validation D Selectivity Profiling: Test against other P2Y receptors (P2Y1, P2Y12, etc.) C->D Assess Selectivity E Ex Vivo Functional Assays: (e.g., Platelet Aggregation, Immune Cell Activation) D->E Physiological Relevance F In Vivo Pharmacodynamic Studies: (e.g., HDL Metabolism in Mice) E->F In Vivo Efficacy G Pharmacokinetic Profiling: (ADME studies) F->G Drug-like Properties H Lead Optimization G->H Candidate Selection

Workflow for P2Y13 Antagonist Characterization.

Conclusion

This compound stands as a critical tool for researchers investigating the multifaceted roles of the P2Y13 receptor in health and disease. Its selectivity and well-characterized pharmacological profile, as detailed in this guide, enable precise interrogation of P2Y13-mediated signaling pathways. The provided protocols and workflow diagrams serve as a practical resource for the design and execution of experiments aimed at further unraveling the complexities of purinergic signaling. As research in this field continues to expand, the use of selective antagonists like this compound will be instrumental in the development of novel therapeutic strategies targeting the P2Y13 receptor.

References

The Discovery and Development of MRS 2211: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of this compound. It includes a comprehensive summary of its binding and functional data, detailed experimental protocols for its synthesis and key characterization assays, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and related scientific disciplines.

Introduction

The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), plays a crucial role in a wide array of physiological processes. Among its members, the P2Y13 receptor has emerged as a significant therapeutic target due to its involvement in various cellular functions. This compound, a pyridoxal phosphate derivative, was developed as a selective antagonist to probe the function of the P2Y13 receptor and to explore its therapeutic potential.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula C₁₄H₁₀ClN₄Na₂O₈P
Molecular Weight 474.66 g/mol
Appearance Solid
Purity ≥96%
Solubility Soluble in water

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, demonstrating its potency and selectivity for the P2Y13 receptor.

Binding Affinity and Potency

The following table summarizes the key quantitative data for this compound and related compounds.

CompoundReceptorAssay TypeCell Line/TissueRadioligandParameterValueReference
This compound P2Y13Functional Assay1321N1 astrocytoma cellsN/ApIC₅₀5.97[1][2][3]
This compound P2Y13Functional Assay1321N1 astrocytoma cellsN/AIC₅₀~1.07 µMCalculated from pIC₅₀
This compound P2Y1N/AN/AN/ASelectivity>20-fold vs P2Y13[1][2][3]
This compound P2Y12N/AN/AN/ASelectivity>20-fold vs P2Y13[1][2][3]
ADPP2Y13Binding Assay1321N1 cells[³³P]2MeSADPKᵢ1.1 nM[4]
2MeSADPP2Y13Binding Assay1321N1 cells[³³P]2MeSADPKᵢ0.4 nM[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the procedures described by Kim Y.C., et al. (2005).[1] The key steps involve the diazotization of 2-chloro-5-nitroaniline and subsequent coupling with pyridoxal-5'-phosphate.

Materials:

  • 2-Chloro-5-nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Pyridoxal-5'-phosphate

  • Sodium hydroxide

  • Appropriate solvents for reaction and purification (e.g., water, ethanol)

Procedure:

  • Diazotization: 2-Chloro-5-nitroaniline is dissolved in a cooled aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

  • Coupling Reaction: The freshly prepared diazonium salt solution is added to a cooled alkaline solution of pyridoxal-5'-phosphate. The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) using a sodium hydroxide solution.

  • Purification: The resulting crude product, this compound, is purified by appropriate chromatographic techniques, such as column chromatography on a suitable stationary phase.

  • Characterization: The final product is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the P2Y13 receptor.

Materials:

  • Cell membranes expressing the P2Y13 receptor (e.g., from transfected HEK293 or 1321N1 cells)

  • Radiolabeled P2Y13 agonist (e.g., [³³P]2MeSADP)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y13 receptor by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to assess the functional antagonism of this compound at the Gi-coupled P2Y13 receptor.

Materials:

  • Whole cells expressing the P2Y13 receptor (e.g., CHO or HEK293 cells)

  • Forskolin (an adenylyl cyclase activator)

  • P2Y13 receptor agonist (e.g., ADP or 2MeSADP)

  • This compound

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Culture: Culture cells expressing the P2Y13 receptor in appropriate multi-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin and the P2Y13 agonist to the wells and incubate for a specific time (e.g., 10-15 minutes) to stimulate cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC₅₀ value of this compound for the inhibition of agonist-induced adenylyl cyclase activity.

Signaling Pathways and Experimental Workflows

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins. Upon activation by ADP, the Gi pathway is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, the βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC) and the PI3K/Akt pathway.[1] There is also evidence suggesting that the P2Y13 receptor can couple to Gq and Gs proteins, leading to the activation of PLC and adenylyl cyclase, respectively, under certain conditions.[1]

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Agonist MRS2211 This compound MRS2211->P2Y13 Antagonist G_protein Gαi/βγ P2Y13->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation PLC Phospholipase C G_protein->PLC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Akt Akt PI3K->Akt Activation Akt->Cellular_Response PLC->Cellular_Response

Caption: P2Y13 Receptor Signaling Pathway.

Experimental Workflow for Characterization of a Novel P2Y13 Antagonist

The following diagram illustrates a typical workflow for the characterization of a novel P2Y13 receptor antagonist.

Antagonist_Characterization_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Functional Assay (Adenylyl Cyclase Inhibition, IC50) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. other P2Y receptors) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies Selectivity_Assay->PK_Studies PD_Models Pharmacodynamic Models PK_Studies->PD_Models Toxicity Toxicology Studies PD_Models->Toxicity

Caption: GPCR Antagonist Characterization Workflow.

Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the physiological and pathological roles of the P2Y13 receptor. Its high selectivity and competitive antagonist nature make it a robust compound for in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers, consolidating key data and methodologies related to the discovery and development of this compound, thereby facilitating further investigation into the therapeutic potential of targeting the P2Y13 receptor.

References

An In-depth Technical Guide to MRS 2211: A Selective P2Y13 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). As a member of the P2Y receptor family, the P2Y13 receptor is implicated in a variety of physiological processes, including immune responses, lipid metabolism, and neuronal function. The selectivity of this compound makes it a valuable pharmacological tool for elucidating the specific roles of the P2Y13 receptor in these processes and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and associated signaling pathways of this compound.

Chemical Structure and Properties

This compound is chemically identified as 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt. Its structure is characterized by a pyridoxal phosphate core modified with an azo linkage to a substituted phenyl ring.

PropertyValueReference
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt[1]
Molecular Formula C₁₄H₁₀ClN₄Na₂O₈P[1]
Molecular Weight 474.66 g/mol [1]
Appearance Brown to reddish-brown solidMedchemExpress
Purity ≥96%[1]
Solubility Soluble in water (to 70 mM)R&D Systems
Storage Desiccate at -20°C[1]

Pharmacology

This compound acts as a competitive antagonist at the P2Y13 receptor. Its antagonistic properties have been characterized through various in vitro assays, demonstrating its potency and selectivity.

ParameterValueSpeciesAssay TypeReference
pIC₅₀ 5.97HumanNot SpecifiedTocris Bioscience
Selectivity > 20-fold over P2Y₁ and P2Y₁₂ receptorsHumanNot SpecifiedTocris Bioscience

Signaling Pathways

The P2Y13 receptor is known to couple to multiple G protein subtypes, including Gi/o, Gq, and Gs, leading to the modulation of various downstream signaling cascades. As an antagonist, this compound blocks these downstream effects initiated by ADP binding to the P2Y13 receptor.

P2Y13 Receptor-Mediated Gi/o Signaling

The canonical signaling pathway for the P2Y13 receptor is through its coupling to the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds MRS2211 This compound MRS2211->P2Y13 Blocks Gi Gαi/βγ P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

P2Y13 Receptor Gi/o Signaling Pathway
P2Y13 Receptor-Mediated Gq Signaling

The P2Y13 receptor can also couple to Gq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds MRS2211 This compound MRS2211->P2Y13 Blocks Gq Gαq/βγ P2Y13->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases PI3K_MAPK_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds MRS2211 This compound MRS2211->P2Y13 Blocks PI3K PI3K P2Y13->PI3K Activates Ras Ras P2Y13->Ras Activates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits Downstream Downstream Effects (Cell Survival, Proliferation) Akt->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream synthesis_workflow start Pyridoxal Hydrochloride step1 Protection of Aldehyde and Hydroxyl Groups start->step1 step2 Phosphorylation step1->step2 step4 Azo coupling with protected pyridoxal phosphate step2->step4 step3 Diazotization of 2-chloro-5-nitroaniline step3->step4 step5 Deprotection step4->step5 end This compound step5->end

References

P2Y13 Receptor Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of P2Y13 Receptor Distribution, Signaling, and Quantification in Key Cell Types

The P2Y13 receptor, an ADP-responsive G protein-coupled receptor, has emerged as a critical player in a diverse array of physiological processes, from cholesterol metabolism and bone homeostasis to neuroprotection and immune regulation.[1][2][3] For researchers and drug development professionals, a comprehensive understanding of its expression patterns and functional signaling in different cellular contexts is paramount. This technical guide provides a detailed overview of P2Y13 receptor expression, summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling pathways and experimental workflows.

Cellular Expression of the P2Y13 Receptor

The P2Y13 receptor exhibits a wide but distinct tissue and cell-type distribution. While it is notably present in the brain, liver, spleen, and bone marrow, its expression levels and functional implications vary significantly among different cell populations.[3][4][5][6]

Central Nervous System

In the central nervous system (CNS), the P2Y13 receptor is predominantly expressed in glial cells, with emerging evidence of its presence in neurons as well.

  • Microglia: Transcriptome data suggest that P2Y13 mRNA is one of the most highly expressed neurotransmitter receptors in microglia, second only to the closely related P2Y12 receptor.[7][8][9] It plays a crucial role in regulating microglial morphology, surveillance, and baseline interleukin-1β release.[7][8][9]

  • Astrocytes: P2Y13 receptor expression in astrocytes is generally considered to be low or residual.[10][11] However, its activation can elicit increases in intracellular calcium, suggesting a role in astrocyte signaling.[11]

  • Oligodendrocytes: Some transcriptome analyses indicate the presence of P2Y13 mRNA in oligodendrocyte precursor cells and myelinating oligodendrocytes, although at lower levels than in microglia.[7]

  • Neurons: P2Y13 receptors are expressed in cerebellar granule neurons and have been implicated in neuroprotective signaling pathways, including the PI3K/Akt/GSK3 and ERK1/2 pathways.[1][2]

Hepatic System
  • Hepatocytes: The P2Y13 receptor is a key regulator of high-density lipoprotein (HDL) endocytosis in hepatocytes.[12] Its activation is essential for the uptake of HDL-cholesterol, highlighting its importance in reverse cholesterol transport.[5][12]

Skeletal System
  • Bone Marrow Stromal Cells (BMSCs): The P2Y13 receptor plays a significant role in the differentiation of BMSCs.[13] Its activation promotes osteoblast differentiation while inhibiting adipogenesis, suggesting it is a key regulator in the balance between bone formation and fat accumulation in the bone marrow.[13][14] P2Y13 receptor-deficient mice exhibit decreased bone turnover with a reduction in both osteoblast and osteoclast numbers.[13]

Hematopoietic System
  • Erythrocytes (Red Blood Cells): P2Y13 receptor mRNA is highly expressed in human red blood cells and reticulocytes.[15] It functions as a negative feedback mechanism for ATP release from red blood cells, with its activation by ADP leading to an inhibition of cAMP and subsequent reduction in ATP release.[15]

  • Platelets: While platelets express P2Y13 receptors, their specific contribution to platelet function is less established compared to the well-characterized P2Y12 receptor.[15]

Immune System

P2Y13 receptors are expressed on various immune cells and are involved in modulating immune responses.[16]

Quantitative Expression Data

Precise quantitative data on P2Y13 receptor expression is often cell-type and condition-specific. The following tables summarize available quantitative findings from the literature.

Cell TypeSpeciesMethodFindingReference
MicrogliaMouseTranscriptome AnalysisSecond most expressed neurotransmitter receptor after P2Y12.[7][8][9]
AstrocytesMouseqRT-PCRLow levels of P2Y13 mRNA expression compared to microglia.[10][11]
Red Blood CellsHumanmRNA QuantificationHigh expression of P2Y13 mRNA.[15]
Adipose Tissue (Subcutaneous)HumanmRNA Expression AnalysisP2RY13 mRNA expression is negatively correlated with adipocyte lipolysis.[5][17]
AgonistCell SystemAssayEC50 / IC50Reference
ADPHeterologously expressed P2Y13cAMP Inhibition5.24 nM[18]
2MeSADPHeterologously expressed P2Y13Ca2+/IP3 Response1.93 nM[18]
ADPHeterologously expressed P2Y13Ca2+/IP3 Response12.72 nM[18]
2MeSADPHeterologously expressed P2Y13cAMP Inhibition38.9 nM[18]
ADP-like agonistsEndogenously expressed P2Y13Functional Responses1.76 µM[18]

Signaling Pathways

The P2Y13 receptor is versatile in its signaling, coupling to multiple G proteins to initiate diverse intracellular cascades.[1]

  • Gαi-Coupled Pathway: The canonical signaling pathway for the P2Y13 receptor involves coupling to the inhibitory G protein, Gαi.[3][16] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16]

  • Gαq-Coupled Pathway: In some cellular contexts, the P2Y13 receptor can also couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores.

  • MAPK/ERK Pathway: Activation of the P2Y13 receptor can trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[2]

  • PI3K/Akt/GSK3 Pathway: The P2Y13 receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) signaling axis, a key pathway in promoting cell survival and neuroprotection.[1][2]

P2Y13_Signaling_Pathways cluster_receptor P2Y13 Receptor Activation cluster_g_proteins G Protein Coupling cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses ADP ADP P2Y13R P2Y13 ADP->P2Y13R binds Gαi Gαi P2Y13R->Gαi activates Gαq Gαq P2Y13R->Gαq activates PI3K_Akt PI3K/Akt Pathway P2Y13R->PI3K_Akt MAPK_ERK MAPK/ERK Pathway P2Y13R->MAPK_ERK AC_inhibition Adenylyl Cyclase (Inhibition) Gαi->AC_inhibition PLC_activation Phospholipase C (Activation) Gαq->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Osteoblast_Differentiation Osteoblast_Differentiation cAMP_decrease->Osteoblast_Differentiation Immune_Modulation Immune_Modulation cAMP_decrease->Immune_Modulation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase HDL_Endocytosis HDL_Endocytosis Ca_increase->HDL_Endocytosis GSK3_inhibition GSK3 (Inhibition) PI3K_Akt->GSK3_inhibition Neuroprotection Neuroprotection GSK3_inhibition->Neuroprotection Cell_Survival Cell_Survival GSK3_inhibition->Cell_Survival MAPK_ERK->Cell_Survival

P2Y13 Receptor Signaling Pathways

Experimental Protocols

Accurate assessment of P2Y13 receptor expression and function requires robust and well-validated experimental methodologies. The following sections provide detailed protocols for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for P2Y13 mRNA Expression

This protocol allows for the quantification of P2Y13 mRNA levels in a given cell or tissue sample.

1. RNA Extraction:

  • Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • The reaction is typically carried out in a thermocycler with the following conditions: 25°C for 10 min, 42°C for 50 min, and 72°C for 10 min.[19]

3. qPCR Reaction:

  • Prepare the qPCR reaction mix in a 384-well optical plate with a final volume of 10 µL per well.[19]

  • Each reaction should contain:

    • 25 ng of template cDNA[19]

    • 1X SYBR® Green PCR Master Mix

    • 150 nM each of forward and reverse primers specific for P2Y13

  • Run samples in triplicate for each gene.

  • Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Include a melting curve analysis at the end of the run to verify the specificity of the PCR product.

4. Data Analysis:

  • Calculate the relative expression of P2Y13 mRNA using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).

qRT_PCR_Workflow Start Start RNA_Extraction 1. RNA Extraction (from cells/tissue) Start->RNA_Extraction RNA_QC 2. RNA Quality & Quantity Control RNA_Extraction->RNA_QC cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (SYBR Green, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End End Data_Analysis->End

qRT-PCR Workflow for P2Y13 mRNA Expression
Western Blotting for P2Y13 Protein Expression

This protocol is used to detect and quantify the P2Y13 protein in cell or tissue lysates.

1. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[20]

  • Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[20]

  • Agitate for 30 minutes at 4°C.[20]

  • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[20]

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[21]

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the P2Y13 receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]

  • Wash the membrane three times for 5-10 minutes each with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).

Calcium Imaging for P2Y13 Receptor Function

This protocol measures changes in intracellular calcium concentration following P2Y13 receptor activation.

1. Cell Preparation:

  • Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Wash cells three times with a serum-free medium.[22]

2. Dye Loading:

  • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) at a final concentration of 2-5 µM in a serum-free medium, often supplemented with 0.2% BSA and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[22]

  • Incubate the cells with the dye solution for 30-60 minutes at room temperature or 37°C in the dark.

3. Imaging:

  • Wash the cells with a physiological saline solution (e.g., HBSS) to remove extracellular dye.

  • Mount the dish/coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Acquire a baseline fluorescence reading for a few minutes.

  • Apply a P2Y13 receptor agonist (e.g., ADP, 2MeSADP) and record the changes in fluorescence intensity over time.

  • For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

4. Data Analysis:

  • Analyze the change in fluorescence intensity or ratio over time to determine the kinetics and magnitude of the calcium response.

  • The response can be quantified by measuring the peak amplitude, the area under the curve, or the rate of rise of the calcium signal.

Calcium_Imaging_Workflow Start Start Cell_Plating 1. Plate Cells on Glass-Bottom Dish Start->Cell_Plating Dye_Loading 2. Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Washing 3. Wash to Remove Extracellular Dye Dye_Loading->Washing Baseline_Recording 4. Record Baseline Fluorescence Washing->Baseline_Recording Agonist_Application 5. Apply P2Y13 Agonist Baseline_Recording->Agonist_Application Response_Recording 6. Record Fluorescence Changes Agonist_Application->Response_Recording Data_Analysis 7. Analyze Calcium Transients Response_Recording->Data_Analysis End End Data_Analysis->End

Calcium Imaging Workflow for P2Y13 Function

Conclusion

The P2Y13 receptor is a multifaceted signaling molecule with a widespread yet specific expression pattern that underlies its diverse physiological roles. For researchers in academia and industry, a thorough understanding of its cellular distribution, signaling mechanisms, and the experimental techniques used for its investigation is crucial for advancing our knowledge of its function in health and disease and for the development of novel therapeutic strategies targeting this receptor. This guide provides a foundational resource to support these endeavors.

References

The Role of the P2Y13 Receptor in Platelet Aggregation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation, playing a central role in hemostasis and thrombosis. The effects of ADP on platelets are primarily orchestrated by the P2Y1 and P2Y12 receptors, which have been the focus of extensive research and the target of major antiplatelet therapies. However, platelets also express other P2Y receptors, including P2Y13. This technical guide provides a comprehensive overview of the current understanding of the P2Y13 receptor's role in platelet aggregation. It delves into the established signaling pathways of the key ADP receptors, presents available quantitative data, details relevant experimental protocols, and offers visual representations of molecular and procedural workflows to aid researchers in this field. While the direct contribution of P2Y13 to platelet aggregation remains an area of active investigation with much yet to be elucidated, this document synthesizes the existing knowledge to provide a foundational resource for further scientific inquiry and drug development efforts.

Introduction: The P2Y Receptor Family in Platelet Function

Platelets are essential for maintaining hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, aberrant platelet activation can lead to thrombosis, the formation of pathological blood clots that can obstruct blood flow and cause severe cardiovascular events such as myocardial infarction and stroke. Platelet activation is a complex process initiated by various agonists, with ADP being a key player released from dense granules of activated platelets, amplifying the thrombotic response.

The actions of ADP are mediated by a family of G protein-coupled receptors (GPCRs) known as P2Y receptors. In human platelets, the most well-characterized of these are the P2Y1 and P2Y12 receptors, which act in concert to mediate a full aggregation response. The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation.[1][2] The P2Y12 receptor, coupled to Gi, is crucial for amplifying and sustaining the aggregation response and is the target for widely used antiplatelet drugs like clopidogrel and ticagrelor.[1][3]

Alongside these key players, platelets and their precursor cells, megakaryocytes, express other P2Y receptors, including P2Y13. While the function of P2Y13 in other tissues, such as its involvement in cholesterol metabolism and bone homeostasis, is being explored, its specific role in platelet physiology is not yet well established.[4] This guide will explore the current, though limited, knowledge of P2Y13 in the context of platelet biology and provide the broader framework of ADP receptor signaling and analysis necessary for its further investigation.

The P2Y13 Receptor: An Enigmatic Player in Platelet Biology

The P2Y13 receptor, like P2Y12, is an ADP receptor encoded by a gene located on chromosome 3.[4] It shares significant amino acid sequence identity with the P2Y12 receptor and exhibits a similar pharmacological profile in response to ADP.[5]

Expression in Platelets and Megakaryocytes

The presence and role of P2Y13 on circulating platelets are subjects of ongoing investigation. While P2Y13 mRNA and protein have been detected in megakaryocytes, the cells from which platelets are derived, some studies have failed to detect the protein in lysates from mature, circulating platelets.[5][6] It has been suggested that P2Y13 may play a role in megakaryocyte development and the formation of pro-platelets, the precursors to fully formed platelets.[5][7] For instance, the P2Y12 antagonist cangrelor, which also inhibits P2Y13, has been shown to decrease the capacity of megakaryocytes to produce pro-platelets.[7]

P2Y13 Signaling Pathways

The P2Y13 receptor is canonically coupled to the Gi family of G proteins.[4] Activation of Gi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits key components of the platelet activation machinery. Thus, a decrease in cAMP promotes a pro-aggregatory state.

Interestingly, studies have suggested that P2Y13 may also couple to other G proteins, such as Gs (which stimulates adenylyl cyclase) or Gq (which activates the phospholipase C pathway), depending on the cellular context.[4] This potential for pleiotropic signaling adds a layer of complexity to its function and suggests that its effects could be highly context-dependent. The canonical Gi-coupled pathway is depicted below.

P2Y13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PlateletActivation Pro-aggregatory State PKA->PlateletActivation Less Inhibition

Figure 1: Canonical Gi-coupled signaling pathway of the P2Y13 receptor.

Core ADP Signaling in Platelets: The P2Y1 and P2Y12 Receptors

A thorough understanding of P2Y13's potential role requires a firm grasp of the well-established functions of the P2Y1 and P2Y12 receptors, which together orchestrate the platelet response to ADP.

P2Y1 Receptor Signaling (Gq Pathway)

The P2Y1 receptor is coupled to Gq. Upon ADP binding, Gq activates phospholipase C (PLC)β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of Ca²⁺ into the cytoplasm. The subsequent rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to platelet shape change and the initiation of a weak, transient aggregation.[4]

P2Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADP_P2Y1 ADP P2Y1 P2Y1 Receptor ADP_P2Y1->P2Y1 Binds Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC)β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates ShapeChange Shape Change & Transient Aggregation Ca_release->ShapeChange PKC->ShapeChange

Figure 2: Gq-coupled signaling pathway of the P2Y1 receptor.
P2Y12 Receptor Signaling (Gi Pathway)

The P2Y12 receptor is coupled to Gi. As described for P2Y13, this leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, which promotes platelet activation.[1] Furthermore, Gi signaling, particularly through its βγ subunits, activates phosphoinositide 3-kinase (PI3K).[2] Activation of the PI3K pathway is critical for the full and sustained activation of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), the receptor responsible for binding fibrinogen and cross-linking platelets.[3] The synergistic action of both P2Y1 and P2Y12 is required for robust platelet aggregation in response to ADP.[1][2]

P2Y12_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADP_P2Y12 ADP P2Y12 P2Y12 Receptor ADP_P2Y12->P2Y12 Binds Gi_beta_gamma Gi Protein (α and βγ subunits) P2Y12->Gi_beta_gamma Activates AC_P2Y12 Adenylyl Cyclase (AC) Gi_beta_gamma->AC_P2Y12 α subunit inhibits PI3K PI3-Kinase (PI3K) Gi_beta_gamma->PI3K βγ subunits activate cAMP_P2Y12 ↓ cAMP AC_P2Y12->cAMP_P2Y12 IntegrinActivation Integrin αIIbβ3 Activation PI3K->IntegrinActivation Leads to SustainedAggregation Amplification & Sustained Aggregation cAMP_P2Y12->SustainedAggregation Promotes IntegrinActivation->SustainedAggregation

Figure 3: Gi-coupled signaling pathway of the P2Y12 receptor.

Quantitative Data on P2Y Receptor Function

Quantitative analysis is paramount for drug development. While specific data for P2Y13's direct effect on platelet aggregation is limited, this section provides data on known antagonists and their effects on the primary P2Y receptors to serve as a baseline for comparison and future studies.

Table 1: Effects of P2Y Receptor Antagonists on ADP-Induced Platelet Aggregation

AntagonistTarget Receptor(s)Antagonist TypeReported IC50 / pA2Effect on Platelet AggregationReference
MRS2179 P2Y1CompetitiveIC50: 3.16 µMInhibits ADP-induced shape change and transient aggregation.[8]
AR-C69931MX P2Y12Competitive-Significantly inhibits ADP-induced platelet aggregation.[8][9]
Ticagrelor P2Y12, P2Y13Reversible-Potent inhibitor of P2Y12-mediated aggregation. Also acts as a P2Y13 antagonist in transfected cell systems.[7]
Cangrelor P2Y12, P2Y13Reversible-Potent inhibitor of P2Y12-mediated aggregation. Also inhibits P2Y13.[7]
MRS2211 P2Y13Competitive-P2Y13-selective antagonist.[7]
A3P5P P2Y1CompetitivepA2: 5.32Causes parallel rightward shifts of the ADP concentration-response curve.[10]
AR-C67085 P2Y12 / P2Y13Competitive-At 100 nM, selective for P2Y12. At 30 µM, blocks both P2Y12 and P2Y13.[11]

Note: IC50 (half-maximal inhibitory concentration) and pA2 (a measure of antagonist potency) values are highly dependent on experimental conditions. The data presented are for illustrative purposes.

Experimental Protocols for Studying P2Y Receptor Function

Investigating the role of P2Y13 in platelet aggregation requires robust and standardized experimental protocols. The following sections detail common methodologies.

Platelet Isolation

Objective: To obtain a pure and resting population of platelets from whole blood.

Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting volunteers who have abstained from antiplatelet medications for at least 10-14 days. Collect blood into tubes containing an anticoagulant, such as acid-citrate-dextrose (ACD) or sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature with the brake off. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.

  • Washed Platelet Preparation (Optional but Recommended):

    • Carefully aspirate the PRP layer and transfer it to a new tube.

    • Add an anti-activating agent like prostaglandin E1 (PGE1) to prevent premature platelet activation.

    • Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

    • Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGE1.

    • Repeat the washing step to ensure the removal of plasma proteins.

    • Finally, resuspend the platelets in the buffer without PGE1 and adjust to the desired concentration after counting.

Light Transmission Aggregometry (LTA)

Objective: To measure platelet aggregation in real-time by detecting changes in light transmission through a platelet suspension.

Protocol:

  • Instrument Setup: Calibrate the aggregometer using a platelet-poor plasma (PPP) or buffer blank (for 100% transmission) and a sample of PRP or washed platelets (for 0% transmission).

  • Sample Preparation: Place a cuvette with a specific volume of platelet suspension (e.g., PRP or washed platelets) into the heating block of the aggregometer (typically 37°C) with a magnetic stir bar.

  • Baseline Reading: Allow the sample to equilibrate for a few minutes to establish a stable baseline.

  • Agonist Addition: Add the agonist of interest (e.g., ADP at various concentrations). To study specific receptors, pre-incubate the platelets with a selective antagonist (e.g., MRS2211 for P2Y13) for a defined period before adding the agonist.

  • Data Recording: Record the change in light transmission over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through. The output is a curve representing the percentage of aggregation versus time.

Flow Cytometry for Activation Markers

Objective: To quantify the expression of platelet activation markers on the surface of individual platelets.

Protocol:

  • Platelet Stimulation: Incubate washed platelets or PRP with agonists (e.g., ADP) and/or antagonists in a static condition for a defined period.

  • Antibody Staining: Add fluorophore-conjugated monoclonal antibodies specific for activation markers. Common markers include P-selectin (CD62P), a marker of alpha-granule release, and an antibody that recognizes the activated conformation of integrin αIIbβ3 (e.g., PAC-1).

  • Fixation: Stop the reaction and fix the platelets by adding a fixative like paraformaldehyde. This preserves the cell state for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of individual platelets, allowing for the quantification of the percentage of activated platelets and the degree of activation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Methods cluster_output Data Output Blood Whole Blood Collection (with anticoagulant) PRP Centrifugation (Low Speed) → Platelet-Rich Plasma (PRP) Blood->PRP Washed Washing & Resuspension → Washed Platelets PRP->Washed Incubation Pre-incubation with Antagonist (e.g., for P2Y13) or Vehicle Washed->Incubation Stimulation Stimulation with Agonist (e.g., ADP) Incubation->Stimulation LTA Light Transmission Aggregometry (LTA) Stimulation->LTA Flow Flow Cytometry (Activation Marker Staining) Stimulation->Flow LTA_Data Aggregation Curves (% Aggregation vs. Time) LTA->LTA_Data Flow_Data Fluorescence Histograms (% Positive Cells, MFI) Flow->Flow_Data

Figure 4: General experimental workflow for studying platelet aggregation.

Conclusion and Future Directions

The role of the P2Y13 receptor in platelet aggregation remains largely undefined, in stark contrast to the well-established, central roles of the P2Y1 and P2Y12 receptors. While present on megakaryocytes and potentially involved in thrombopoiesis, its direct contribution to the aggregation of mature platelets is not yet confirmed.[4][6] The primary signaling pathway for P2Y13 is thought to be Gi-mediated, similar to P2Y12, suggesting a potential for pro-aggregatory effects. However, the lack of definitive expression data on circulating platelets and the potential for pleiotropic signaling complicate its study.[4]

For researchers and drug development professionals, P2Y13 represents an intriguing but challenging area of investigation. Future research should focus on:

  • Definitive Expression Analysis: Utilizing sensitive proteomic techniques to conclusively determine the presence and quantity of P2Y13 protein on the surface of circulating human platelets.

  • Functional Studies with Selective Tools: Employing highly selective P2Y13 agonists and antagonists, which are currently limited, in the context of established platelet function assays (LTA, flow cytometry) to dissect its specific contribution.

  • In Vivo Models: Developing and studying P2Y13 knockout or knock-in animal models to assess the receptor's role in hemostasis and thrombosis under physiological conditions.

Elucidating the true function of P2Y13 in platelets may reveal a novel layer of regulation in thrombus formation and could potentially uncover new targets for antiplatelet therapy. This guide provides the foundational knowledge of the broader ADP receptor landscape and the key methodologies required to embark on this line of inquiry.

References

MRS 1220: A Technical Guide for Neurobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The compound MRS 2211 is a selective antagonist for the P2Y13 receptor, not the A3 adenosine receptor (A3AR). This guide will focus on MRS 1220 , a potent and highly selective antagonist of the human A3 adenosine receptor, which is a more appropriate research tool for investigating A3AR in neurobiology, the likely intended subject of the original query.

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathophysiological processes within the central nervous system (CNS). Its roles in neuroinflammation, ischemic injury, and cancer have made it a significant target for therapeutic intervention and neurobiological research. MRS 1220 has emerged as a crucial pharmacological tool for elucidating the functions of the A3AR due to its high potency and selectivity, particularly for the human receptor subtype. This technical guide provides a comprehensive overview of MRS 1220, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways to facilitate its effective use in a research setting.

Mechanism of Action

MRS 1220 functions as a competitive antagonist at the A3 adenosine receptor.[1] This means it binds to the same site on the receptor as the endogenous agonist, adenosine, but does not activate it. By occupying the binding site, MRS 1220 prevents adenosine from binding and initiating the downstream signaling cascades typically associated with A3AR activation. The antagonism of MRS 1220 has been demonstrated in various functional assays, including the inhibition of agonist-induced adenylyl cyclase activity and the stimulation of [³⁵S]GTPγS binding to associated G-proteins.[1]

Quantitative Data

The potency and selectivity of MRS 1220 have been characterized across different species and adenosine receptor subtypes. The following tables summarize the key quantitative data for MRS 1220.

Table 1: Binding Affinity (Kᵢ) of MRS 1220 at Human and Rat Adenosine Receptors

Receptor SubtypeSpeciesKᵢ (nM)Reference
A₃ Human 0.65 [2]
A₁Rat305[2]
A₂ₐRat52[2]

Table 2: Functional Antagonism of MRS 1220

AssayReceptorSpeciesIC₅₀/K₈Reference
Inhibition of TNF-α formationA₃Human0.3 µM (IC₅₀)[1]
Inhibition of Adenylyl CyclaseA₃Human1.7 nM (K₈)[1]
Inhibition of Radioligand BindingA₃Rat> 1 µM (IC₅₀)[2]

Note: There are significant species-specific differences in the affinity of MRS 1220, with substantially higher potency at the human A3AR compared to the rat A3AR.[2]

Signaling Pathways

The A3 adenosine receptor primarily couples to the Gᵢ family of G proteins. Upon activation by an agonist, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. MRS 1220, by blocking the initial receptor activation, prevents these downstream signaling events.

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor Gi Gαi/βγ A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK1/2) Gi->MAPK_pathway Modulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Biological_Response Biological Response (e.g., Modulation of Neuroinflammation) PKA->Biological_Response MAPK_pathway->Biological_Response Adenosine Adenosine (Agonist) Adenosine->A3AR Activates MRS1220 MRS 1220 (Antagonist) MRS1220->A3AR Blocks GSC_Invasion_Workflow start Start: Culture GSCs induce_hypoxia Induce Hypoxia (e.g., 1% O₂) start->induce_hypoxia treat_mrs1220 Treat with MRS 1220 (e.g., 1 µM) or Vehicle induce_hypoxia->treat_mrs1220 seed_transwell Seed GSCs onto Matrigel-coated Transwell Inserts treat_mrs1220->seed_transwell incubate Incubate for 24-48 hours seed_transwell->incubate fix_stain Fix and Stain Non-invading and Invading Cells incubate->fix_stain quantify Quantify Invading Cells (Microscopy and Image Analysis) fix_stain->quantify end End: Compare Invasion between MRS 1220 and Vehicle quantify->end GBM_Xenograft_Workflow start Start: Culture GSCs prepare_injection Prepare GSC Suspension for Injection start->prepare_injection inject_mice Subcutaneously Inject GSCs into Immunocompromised Mice prepare_injection->inject_mice tumor_growth Allow Tumors to Grow to a Palpable Size inject_mice->tumor_growth randomize_treat Randomize Mice and Begin Treatment: MRS 1220 (i.p.) or Vehicle tumor_growth->randomize_treat monitor_tumor Monitor Tumor Volume (e.g., Caliper Measurements) randomize_treat->monitor_tumor euthanize_collect Euthanize Mice and Collect Tumor Tissue monitor_tumor->euthanize_collect analyze Analyze Tumor Tissue (e.g., Immunohistochemistry for Angiogenesis Markers) euthanize_collect->analyze end End: Compare Tumor Growth and Angiogenesis analyze->end

References

Unveiling the Selectivity of MRS 2211: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the selectivity profile of MRS 2211, a potent and selective antagonist of the P2Y13 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and associated therapeutic areas.

Introduction

This compound is a competitive antagonist of the P2Y13 receptor, an important member of the P2Y family of G protein-coupled receptors activated by adenosine diphosphate (ADP). The P2Y13 receptor is implicated in a variety of physiological processes, making it a target of significant interest for drug discovery. Understanding the selectivity profile of a compound like this compound is paramount for its utility as a research tool and for the potential development of therapeutic agents with minimal off-target effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been characterized against several P2Y receptor subtypes. The available data, primarily from radioligand binding assays, are summarized below. It is important to note that a comprehensive screening of this compound against all P2Y and P2X receptor subtypes is not extensively reported in the public domain.

Receptor SubtypeLigandAssay TypeAffinity (pKi)Affinity (pIC50)Selectivity vs. P2Y13Reference
P2Y13 This compoundRadioligand Binding6.3--[1]
P2Y13 This compoundFunctional Assay-5.97-[2]
P2Y1 This compoundRadioligand Binding5.0-~20-fold[1]
P2Y12 This compoundRadioligand Binding5.0-~20-fold[1]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity or potency. The selectivity is reported to be over 20-fold for the P2Y13 receptor compared to P2Y1 and P2Y12 receptors.[2]

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand ADP, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, studies have suggested that the P2Y13 receptor can also couple to other G proteins, such as Gq/11 and Gs, and activate downstream pathways including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[4][5] this compound acts by competitively blocking the binding of ADP to the P2Y13 receptor, thereby inhibiting these downstream signaling events.

P2Y13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Blocks G_protein Gi/o P2Y13->G_protein Activates MAPK MAPK Pathway P2Y13->MAPK Activates PI3K_Akt PI3K/Akt Pathway P2Y13->PI3K_Akt Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

P2Y13 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The determination of the selectivity profile of a compound like this compound involves a combination of binding and functional assays. Below are detailed methodologies representative of those used in the characterization of P2Y receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Objective: To determine the affinity of this compound for various P2Y receptor subtypes.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human P2Y receptor of interest (e.g., P2Y1, P2Y12, P2Y13).

    • A suitable radioligand with high affinity for the target receptor (e.g., [³H]-ADP or a specific high-affinity agonist/antagonist).

    • This compound and other reference compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

    • 96-well filter plates (e.g., glass fiber filters).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Reaction Setup: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor (this compound).

    • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).

    • Filtration: Rapidly filter the contents of each well through the glass fiber filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is plotted against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to inhibit the agonist-induced response of a Gαi-coupled receptor.

  • Objective: To determine the functional potency (IC50) of this compound in blocking the ADP-induced inhibition of cAMP production mediated by the P2Y13 receptor.

  • Materials:

    • A cell line stably expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).

    • Adenylyl cyclase activator (e.g., Forskolin).

    • P2Y13 receptor agonist (e.g., ADP).

    • This compound and other reference compounds.

    • Cell culture medium and reagents.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow to a suitable confluency.

    • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Stimulation: Add a fixed concentration of the P2Y13 agonist (ADP) in the presence of an adenylyl cyclase activator (Forskolin). Forskolin is used to stimulate cAMP production to a measurable level.

    • Incubation: Incubate for a specific time (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • The measured cAMP levels are plotted against the logarithm of the antagonist concentration.

    • The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP accumulation, is determined using non-linear regression.

Experimental Workflow for Selectivity Profiling

The process of characterizing the selectivity profile of a compound like this compound follows a logical progression from initial binding assays to more complex functional assays.

Experimental_Workflow cluster_workflow Selectivity Profiling Workflow start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Radioligand Binding Assay (Target: P2Y13) start->primary_screen determine_affinity Determine Ki for P2Y13 primary_screen->determine_affinity secondary_screen Secondary Screen: Radioligand Binding Assays (Panel of P2Y and P2X Receptors) determine_affinity->secondary_screen determine_selectivity Determine Ki for Off-Targets Calculate Selectivity Ratios secondary_screen->determine_selectivity functional_assay Functional Assays: cAMP Accumulation / Ca²⁺ Mobilization (P2Y13 and Key Off-Targets) determine_selectivity->functional_assay determine_potency Determine IC50 for P2Y13 Confirm Antagonism at Off-Targets functional_assay->determine_potency end End: Comprehensive Selectivity Profile determine_potency->end

A generalized experimental workflow for determining the selectivity profile of a receptor antagonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y13 receptor. Its selectivity for P2Y13 over the closely related P2Y1 and P2Y12 receptors has been established. However, for a complete understanding of its pharmacological profile, further characterization against a broader panel of purinergic receptors would be beneficial. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own investigations into the selectivity of this compound and other novel P2Y receptor modulators.

References

Foundational Research on P2Y13 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on P2Y13 receptor antagonists. It covers the core pharmacology, signaling pathways, and experimental methodologies crucial for the discovery and development of novel therapeutic agents targeting this receptor.

Introduction to the P2Y13 Receptor

The P2Y13 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Its endogenous ligand is adenosine diphosphate (ADP).[1] The P2Y13 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] However, research has shown that P2Y13 can also couple to Gs and Gq proteins and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, highlighting its signaling versatility.[1]

The P2Y13 receptor is expressed in various tissues, including the liver, spleen, brain, and bone marrow.[1] It plays a significant role in several physiological processes, such as cholesterol and glucose metabolism, bone homeostasis, and central nervous system functions.[1] This broad physiological involvement makes the P2Y13 receptor an attractive, albeit not yet fully characterized, drug target for various therapeutic areas.[1]

P2Y13 Receptor Signaling Pathways

The activation of the P2Y13 receptor by ADP initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase through its coupling with Gi proteins. However, the receptor's ability to engage with other G proteins and downstream effectors leads to a complex signaling network.

P2Y13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Binds G_protein Gi/Gs/Gq P2Y13->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gi) Activates (Gs) MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway G_protein->PI3K_Akt_pathway Activates PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (Metabolism, Growth, etc.) PKA->Cellular_Response MAPK_pathway->Cellular_Response PI3K_Akt_pathway->Cellular_Response IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Ca_release->Cellular_Response PKC->Cellular_Response

P2Y13 Receptor Signaling Pathways

Quantitative Data for P2Y13 Antagonists

The following table summarizes the available quantitative data for known P2Y13 receptor antagonists. This data is essential for comparing the potency and selectivity of different compounds.

Compound NameAntagonist TypepIC50IC50 (nM)Ki (nM)SelectivityReference(s)
MRS2211 Competitive5.97-->20-fold over P2Y1 and P2Y12[1][3]
AR-C69931MX (Cangrelor) Non-competitive-4-Primarily a P2Y12 antagonist, also active at P2Y13[4]
PPADS Non-selective-~10,000-Also antagonizes other P2X and P2Y receptors[5]
Reactive Blue 2 Non-selective---Broad spectrum P2 receptor antagonist[4]
Suramin Non-selective---Broad spectrum P2 receptor antagonist[4]

Experimental Protocols for P2Y13 Antagonist Characterization

The characterization of P2Y13 antagonists involves a series of in vitro assays to determine their binding affinity and functional activity. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y13 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human P2Y13 receptor (e.g., CHO-K1, HEK293, or 1321N1 cells).

  • Radioligand: [³³P]2-methylthio-ADP ([³³P]2MeSADP) is a commonly used radioligand for P2Y13.

  • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Test Compounds: Serial dilutions of the antagonist.

  • Non-specific Binding Control: A high concentration of a known P2Y13 agonist or antagonist (e.g., 10 µM ADP).

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), the radioligand (at a concentration close to its Kd, e.g., 1 nM [³³P]2MeSADP), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of P2Y13 antagonists by quantifying their ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • Cells: A cell line expressing the P2Y13 receptor, typically CHO-K1 or HEK293 cells.

  • Agonist: A known P2Y13 agonist, such as ADP or 2MeSADP.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compounds: Serial dilutions of the antagonist.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific time (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the P2Y13 agonist (typically the EC80 concentration) along with forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the log of the antagonist concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is a proximal event in GPCR activation.[6][7]

Materials:

  • Cell Membranes: Membranes from cells expressing the P2Y13 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.

  • Agonist: A P2Y13 agonist like ADP.

  • Test Compounds: Serial dilutions of the antagonist.

  • Filtration System: As described for the radioligand binding assay.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP, the P2Y13 agonist, and varying concentrations of the test antagonist.

  • Pre-incubation: Incubate the mixture for a short period to allow the antagonist to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for a specific time (e.g., 30-60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Radioactivity Measurement: Measure the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and plot it against the log of the antagonist concentration to calculate the IC50 value.

Experimental Workflow for P2Y13 Antagonist Screening

The discovery of novel P2Y13 antagonists typically follows a structured screening cascade to identify and characterize promising lead compounds.

Antagonist_Screening_Workflow cluster_screening Screening Cascade HTS High-Throughput Screening (HTS) (e.g., Calcium mobilization or cAMP assay) Hit_Confirmation Hit Confirmation (Dose-response in primary assay) HTS->Hit_Confirmation Identifies Hits Orthogonal_Assay Orthogonal Assay (e.g., GTPγS binding assay) Hit_Confirmation->Orthogonal_Assay Confirms Activity Selectivity_Profiling Selectivity Profiling (Against other P2Y receptors) Orthogonal_Assay->Selectivity_Profiling Validates On-Target Effect Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization Informs Medicinal Chemistry In_Vivo_Studies In Vivo Efficacy and PK/PD (Animal models) Lead_Optimization->In_Vivo_Studies Generates Lead Candidates

Workflow for P2Y13 Antagonist Screening

This workflow begins with a high-throughput primary screen to identify initial hits from a large compound library. These hits are then confirmed and their potency determined in dose-response experiments. An orthogonal assay is used to confirm that the observed activity is through the expected mechanism. Subsequently, the selectivity of the confirmed hits is profiled against other related receptors to identify compounds with the desired specificity. Promising candidates then enter the lead optimization phase, where medicinal chemistry efforts are employed to improve their pharmacological properties, leading to preclinical candidates for in vivo studies.

Conclusion

The P2Y13 receptor presents a compelling target for the development of novel therapeutics for a range of conditions. A thorough understanding of its complex signaling, coupled with robust and well-validated experimental methodologies, is paramount for the successful identification and characterization of potent and selective P2Y13 antagonists. This guide provides a foundational framework for researchers and drug developers to navigate the initial stages of P2Y13-targeted drug discovery. Further research into the development of more selective antagonists and a deeper understanding of the receptor's role in pathophysiology will undoubtedly pave the way for new therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for MRS 2211 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).[1] With a pIC₅₀ value of 5.97, it demonstrates over 20-fold selectivity for the P2Y13 receptor compared to the P2Y1 and P2Y12 receptors. This selectivity makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of the P2Y13 receptor in various cellular processes, including inflammation, immune responses, and neuronal function. These application notes provide detailed protocols for the dissolution and use of this compound in a range of in vitro assays.

Chemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The key chemical and solubility properties are summarized below.

PropertyValueReference
Molecular Weight 474.66 g/mol [1]
Formula C₁₄H₁₀ClN₄Na₂O₈P[1]
Appearance SolidMedchemExpress
Purity ≥96%[1]
Primary Solvent Water[1]
Maximum Solubility 70 mM in water (33.23 mg/mL)Tocris Bioscience
Alternative Solubility 20 mg/mL in H₂O (requires sonication)MedchemExpress

Stock Solution Preparation and Storage

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

  • Sterile 0.22 µm syringe filter

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.75 mg of this compound (Molecular Weight: 474.66 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile conical tube. Add the appropriate volume of sterile, nuclease-free water. For 1 mL of a 10 mM solution, add 1 mL of water.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture experiments.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage Recommendations:

  • Solid Compound: Store desiccated at -20°C.

  • Stock Solutions:

    • Store at -20°C for up to 1 month.

    • For longer-term storage, store at -80°C for up to 6 months.[1]

Experimental Protocols

The following protocols are based on methodologies from published studies that have successfully utilized this compound.

Protocol 1: Inhibition of P2Y13 Receptor-Mediated Signaling in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is adapted from a study investigating the role of ADP in endothelial cell function (Wang et al., 2014).

Objective: To assess the effect of this compound on ADP-induced changes in cell proliferation and protein expression in HUVECs.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • This compound (10 mM stock solution in water)

  • ADP

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Antibodies against target proteins (e.g., nucleolin, β-actin)

  • Cell proliferation assay kit (e.g., CCK-8)

Procedure:

  • Cell Culture: Culture HUVECs in EGM in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed HUVECs in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%).

    • Pre-treat the cells with this compound at a final concentration of 50-100 µM for 1 hour before adding the agonist. Prepare a working solution of this compound by diluting the 10 mM stock in cell culture medium.

    • Stimulate the cells with ADP at the desired concentration.

    • Include appropriate controls: vehicle control (medium with the same final concentration of water as the this compound solution), this compound alone, and ADP alone.

  • Western Blotting for Protein Expression:

    • After the desired incubation time, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein (e.g., nucleolin) and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Cell Proliferation Assay:

    • After the treatment period, add the cell proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 2: Analysis of UVA-Induced IL-6 Production and Akt Phosphorylation in HaCaT Keratinocytes

This protocol is based on a study investigating the role of purinergic signaling in the cellular response to UVA irradiation (Kawano et al., 2015).

Objective: To determine the effect of this compound on UVA-induced IL-6 production and Akt phosphorylation in the human keratinocyte cell line HaCaT.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound (10 mM stock solution in water)

  • UVA light source

  • ELISA kit for human IL-6

  • Cell lysis buffer

  • Antibodies against phospho-Akt (Ser473) and total Akt

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment and UVA Irradiation:

    • Seed HaCaT cells in culture plates.

    • Pre-incubate the cells with this compound (final concentration of 100 µM) for 30 minutes.

    • Wash the cells with PBS and irradiate with a single dose of UVA (e.g., 2.5 J/cm²).

    • After irradiation, add fresh medium (with or without this compound as per the experimental design).

  • IL-6 Measurement (ELISA):

    • After 24 hours of incubation post-irradiation, collect the culture supernatants.

    • Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.

  • Western Blotting for Akt Phosphorylation:

    • For signaling studies, lyse the cells at an earlier time point (e.g., 10 minutes post-irradiation).

    • Perform Western blotting as described in Protocol 1, using primary antibodies against phospho-Akt (Ser473) and total Akt to assess the phosphorylation status of Akt.

Signaling Pathway and Experimental Workflow Diagrams

P2Y13_Signaling_Pathway P2Y13 Receptor Signaling Pathway ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Inhibits Gi Gi P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Decreases Downstream Downstream Cellular Responses (e.g., Cell Survival, Proliferation, Inflammation) cAMP->Downstream Akt Akt PI3K->Akt Activates Akt->Downstream

P2Y13 Receptor Signaling Pathway

MRS2211_Experimental_Workflow General Experimental Workflow for this compound In Vitro Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock Solution in Water Pretreat Pre-treat Cells with This compound (e.g., 1 hr) Prep_Stock->Pretreat Culture_Cells Culture Cells to Desired Confluency Culture_Cells->Pretreat Stimulate Stimulate with Agonist (e.g., ADP) or Stressor (e.g., UVA) Pretreat->Stimulate Incubate Incubate for Specified Time Stimulate->Incubate Collect Collect Samples (Lysates or Supernatants) Incubate->Collect Assay Perform Assay (e.g., Western Blot, ELISA, Proliferation) Collect->Assay Analyze Analyze and Interpret Data Assay->Analyze

Experimental Workflow for this compound

References

Application Notes and Protocols for MRS 2211 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of MRS 2211 in cell culture experiments. This compound is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). Contrary to the topic's initial suggestion, this compound is not an antagonist for the A3 adenosine receptor. This document clarifies the function of this compound, provides detailed protocols for its use in cell-based assays, summarizes relevant quantitative data, and describes the associated signaling pathways. Additionally, as requested, information regarding the A3 adenosine receptor signaling pathway is included to address potential areas of interest.

This compound: A Selective P2Y13 Receptor Antagonist

This compound selectively inhibits the P2Y13 receptor, which is involved in various physiological processes. Understanding its mechanism of action is crucial for designing and interpreting cell culture experiments.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound.

ParameterValueDescription
Target P2Y13 ReceptorA G protein-coupled receptor activated by ADP.
Activity AntagonistBlocks or dampens the biological response upon binding to the receptor.
pIC50 5.97The negative logarithm of the half maximal inhibitory concentration (IC50).

Signaling Pathways

To visualize the cellular mechanisms of action, the following diagrams illustrate the signaling pathways for both the P2Y13 receptor (the target of this compound) and the A3 adenosine receptor.

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G proteins to activate various downstream effectors.

P2Y13_Signaling cluster_membrane Plasma Membrane ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Inhibits G_protein Gαi/βγ P2Y13->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Gαi PI3K PI3K G_protein->PI3K Activates Gβγ MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates Gβγ cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) PKA->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response

P2Y13 Receptor Signaling Cascade
A3 Adenosine Receptor Signaling Pathway

For informational purposes, the A3 adenosine receptor, which is not the target of this compound, also primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase. It can also activate other pathways, such as the phospholipase C (PLC) pathway.

A3_Adenosine_Signaling cluster_membrane Plasma Membrane Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates G_protein_i Gαi/βγ A3AR->G_protein_i Couples to G_protein_q Gαq/βγ A3AR->G_protein_q Couples to AC Adenylyl Cyclase (AC) G_protein_i->AC Inhibits PLC Phospholipase C (PLC) G_protein_q->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory, Apoptosis) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response Experimental_Workflow start Start: Seed Cells incubation1 Incubate (e.g., 24h) Allow cells to adhere start->incubation1 treatment Treat with this compound (and agonist if applicable) incubation1->treatment incubation2 Incubate for desired duration (e.g., 24-72h) treatment->incubation2 assay Perform Cellular Assay incubation2->assay data_analysis Data Analysis assay->data_analysis end End: Interpret Results data_analysis->end

Application Notes and Protocols: Using MRS 2211 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y13 receptor is a G-protein coupled receptor (GPCR) predominantly activated by extracellular adenosine diphosphate (ADP). In the central nervous system, this Gi-coupled receptor is a key player in neuronal survival and protection.[1][2][3] Activation of the P2Y13 receptor by an agonist, such as 2-methylthioadenosine 5'-diphosphate (2MeSADP), initiates critical neuroprotective signaling cascades.[1][2] These include the PI3K/Akt/GSK3 and ERK1/2 pathways, which converge to protect neurons from various insults like oxidative stress, glutamate-induced excitotoxicity, and genotoxic stress.[1][3][4][5]

MRS 2211 is a competitive and selective antagonist for the P2Y13 receptor.[6] Its high selectivity (over 20-fold compared to P2Y1 and P2Y12 receptors) makes it an invaluable pharmacological tool for isolating and studying the specific functions of the P2Y13 receptor in primary neuron cultures.[6] These application notes provide detailed protocols for utilizing this compound to investigate the nuanced roles of P2Y13 signaling in neuronal health and disease models.

Mechanism of Action of P2Y13 Receptor and Antagonism by this compound

Agonist binding to the P2Y13 receptor triggers two primary neuroprotective signaling pathways that are dependent on PI3K activity.[1]

  • PI3K/Akt/GSK3 Pathway: This cascade leads to the inhibition of Glycogen Synthase Kinase-3 (GSK3). This inhibition allows for the nuclear translocation of transcription factors like Nrf2 and β-catenin, which upregulate the expression of antioxidant and anti-apoptotic genes, such as heme oxygenase-1 (HO-1).[1][2][3][4]

  • ERK1/2 Pathway: This pathway results in the phosphorylation and activation of the transcription factor CREB, which promotes the expression of survival-related genes, including the anti-apoptotic protein Bcl-2.[1][2][3]

This compound exerts its effect by competitively binding to the P2Y13 receptor, thereby blocking the binding of ADP or other agonists. This action prevents the initiation of the downstream neuroprotective signaling cascades, allowing researchers to probe the physiological and pathological consequences of P2Y13 receptor inhibition.

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus P2Y13 P2Y13 Receptor Gi Gi Protein P2Y13->Gi Agonist Agonist (e.g., 2MeSADP) Agonist->P2Y13 Activates Antagonist This compound Antagonist->P2Y13 Blocks PI3K PI3K Gi->PI3K Activates Akt Akt PI3K->Akt ERK ERK1/2 PI3K->ERK GSK3 GSK3β Akt->GSK3 Inhibits CREB CREB ERK->CREB Nrf2 Nrf2 GSK3->Nrf2 Inhibition relieves suppression Gene Gene Expression (e.g., Bcl-2, HO-1) CREB->Gene Nrf2->Gene Outcome Neuroprotection & Cell Survival Gene->Outcome

P2Y13 receptor signaling and antagonism by this compound.

Data Presentation: Quantitative Parameters

The following table summarizes typical concentrations and incubation times for using this compound and the common P2Y13 agonist 2MeSADP in primary neuron culture experiments.

CompoundActionTypical ConcentrationIncubation TimeObserved Effect in NeuronsReference
This compound P2Y13 Antagonist10 - 25 μM10 - 30 min pre-incubationBlocks agonist-induced phosphorylation of Akt, GSK3, and ERK1/2. Can accelerate neurite outgrowth.[1][7][8]
2MeSADP P2Y13 Agonist1 μM (EC₅₀ in nM range)5 - 15 min stimulationInduces phosphorylation of Akt, GSK3, and ERK1/2, promoting cell survival.[1][9][10]

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol provides a generalized method for establishing primary cortical neuron cultures from embryonic day 17 (E17) mouse or rat embryos, a stage when neurons are abundant and less susceptible to damage during dissociation.[11][12]

Culture_Workflow A 1. Coat Culture Plates (Poly-L-lysine) B 2. Dissect Cortices (E17 Embryos) A->B C 3. Enzymatic Digestion (Trypsin/Papain) B->C D 4. Mechanical Dissociation (Trituration) C->D E 5. Cell Counting & Plating D->E F 6. Culture Maintenance (Neurobasal + B27) E->F

Workflow for preparing primary neuron cultures.

Materials:

  • Reagents: Poly-L-lysine, DMEM, Hank's Balanced Salt Solution (HBSS), Trypsin or Papain, DNase I, Fetal Bovine Serum (FBS), Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin.

  • Equipment: Sterile dissection tools, 15 mL and 50 mL conical tubes, serological pipettes, P1000 pipette and tips, cell strainer (70 µm), hemocytometer or automated cell counter, humidified incubator (37°C, 5% CO₂), inverted microscope.

Procedure:

  • Plate Coating: The day before dissection, coat culture plates or coverslips with Poly-L-lysine (100 µg/mL in sterile water) for at least 1 hour in an incubator, or overnight at 4°C.[13] Wash plates twice with sterile PBS before use.[13]

  • Dissection: Euthanize a timed-pregnant rodent (E17) according to approved institutional guidelines. Dissect the embryos and place them in ice-cold HBSS. Under a dissecting microscope, remove the brains and dissect the cerebral cortices.[12] Carefully peel off the meninges.

  • Enzymatic Digestion: Transfer the cortices to a 15 mL tube and incubate in a trypsin (0.25%) or papain solution containing DNase I at 37°C for 15 minutes.[13][14] Gently mix every 5 minutes.

  • Inactivation: Stop the digestion by adding an equal volume of DMEM containing 10% FBS. Gently pellet the tissue by centrifuging at 300 x g for 3 minutes.[13]

  • Mechanical Dissociation: Aspirate the supernatant and resuspend the tissue in a small volume of plating medium (Neurobasal + B27 + GlutaMAX + Pen-Strep). Gently triturate the tissue with a fire-polished Pasteur pipette or a P1000 pipette until a single-cell suspension is achieved.[14]

  • Plating: Determine the cell density using a hemocytometer. Plate the cells onto the pre-coated dishes at a desired density (e.g., 5 x 10⁴ cells/well for a 24-well plate).[13]

  • Maintenance: Incubate the cultures at 37°C with 5% CO₂. After 24 hours, you may add a mitotic inhibitor (e.g., Cytarabine) to limit the growth of glial cells.[12] Perform a half-media change every 2-3 days. Neurons are typically ready for experiments between 5 and 14 days in vitro (DIV).[1]

Protocol 2: Investigating P2Y13 Antagonism with this compound in Neuroprotection Assays

This protocol details how to use this compound to block the neuroprotective effects of a P2Y13 agonist, which can be assessed by analyzing the phosphorylation status of downstream signaling proteins like Akt and ERK1/2.

Antagonism_Workflow A 1. Prepare Primary Neurons (DIV 7-10) B 2. Pre-treat with this compound (10 μM, 10 min) A->B C 3. Stimulate with 2MeSADP (1 μM, 10 min) B->C D 4. Lyse Cells & Collect Protein C->D E 5. Downstream Analysis (e.g., Western Blot for p-Akt, p-ERK) D->E

Workflow for a P2Y13 receptor antagonism experiment.

Materials:

  • Mature primary neuron cultures (DIV 7-14).

  • This compound stock solution (e.g., 10 mM in water or DMSO).

  • 2MeSADP stock solution (e.g., 1 mM in water).

  • Serum-free culture medium or appropriate assay buffer.

  • Ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA).

  • Reagents and equipment for Western blotting.

  • Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

Procedure:

  • Preparation: Prepare working solutions of this compound (10 µM) and 2MeSADP (1 µM) in serum-free medium immediately before use.

  • Cell Treatment:

    • Control Group: Treat cells with vehicle (e.g., serum-free medium) only.

    • Agonist Group: Treat cells with 1 µM 2MeSADP for 10 minutes.[1]

    • Antagonist Group: Pre-treat cells with 10 µM this compound for 10 minutes.[1] Following pre-treatment, add 1 µM 2MeSADP (in the continued presence of this compound) and incubate for an additional 10 minutes.

  • Cell Lysis: Terminate the experiment by aspirating the medium and washing the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 15 minutes, and then scrape the cells.[15]

  • Protein Quantification: Collect the lysates and centrifuge at high speed to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Expected Results:

  • The Agonist Group should show a significant increase in the ratio of phospho-Akt/total Akt and phospho-ERK/total ERK compared to the control group.

  • The Antagonist Group should show a significant reduction in agonist-induced phosphorylation, demonstrating the blocking effect of this compound. The phosphorylation levels should be comparable to the control group.

References

Application Notes and Protocols for In Vivo Studies of A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target of MRS 2211: Initial interest in this compound for A3 adenosine receptor (A3AR) studies should be redirected. Our comprehensive review of scientific literature indicates that This compound is a selective P2Y13 receptor antagonist, not an A3 adenosine receptor antagonist. For researchers interested in studying the A3 adenosine receptor in vivo, this document provides detailed application notes and protocols for established and selective A3AR antagonists.

This document is intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data and provides detailed experimental protocols for several selective A3AR antagonists used in animal studies.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and neuroprotection. Its signaling pathways are complex and can vary depending on the cell type and context. A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.

Figure 1: A3 Adenosine Receptor Signaling Pathways.

Quantitative Data for In Vivo Studies of A3AR Antagonists

The following table summarizes key quantitative data for several selective A3AR antagonists used in in vivo animal studies.

CompoundAnimal ModelDisease ModelDosing RegimenAdministration RouteKey Findings
MRS 1220 Rat (Sprague-Dawley)Glioblastoma (C6 glioma cells)0.15 mg/kg every 72 hours for 15 daysIntraperitoneal (i.p.)Reduced tumor volume and blood vessel formation[1].
LJ-1888 Mouse (ApoE-/-)Atherosclerosis0.025% and 0.05% in Western diet for 12 weeksOral (in diet)Significantly reduced atherosclerotic plaque formation and lowered LDL cholesterol[2][3][4].
HL3501 Rabbit (New Zealand White)Glaucoma (laser-induced ocular hypertension)0.02% solution, twice daily for 3 weeksTopical (eye drops)Significantly decreased intraocular pressure[5][6][7].
MRS 1523 Mouse (C57BL/6J)Melanoma (B16-F10 cells)100 µg/kg, twice daily for 15 daysOralCounteracted the effects of an A3R agonist, demonstrating target engagement[2].

Experimental Protocols

General Workflow for In Vivo Antagonist Studies

The following diagram illustrates a general experimental workflow for conducting in vivo studies with A3AR antagonists.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Select Animal Model (e.g., mouse, rat) disease_induction Induce Disease Model (e.g., tumor implantation, diet) animal_model->disease_induction randomization Randomize Animals into Control and Treatment Groups disease_induction->randomization antagonist_prep Prepare Antagonist Formulation administration Administer Antagonist (e.g., i.p., oral, topical) antagonist_prep->administration randomization->administration monitoring Monitor Animal Health and Disease Progression administration->monitoring endpoint Reach Experimental Endpoint and Collect Tissues/Data monitoring->endpoint biochemical_analysis Biochemical Assays (e.g., Western blot, ELISA) endpoint->biochemical_analysis histological_analysis Histological Analysis (e.g., H&E, IHC) endpoint->histological_analysis data_analysis Statistical Analysis of Results biochemical_analysis->data_analysis histological_analysis->data_analysis

Figure 2: General Experimental Workflow for In Vivo A3AR Antagonist Studies.

Protocol 1: MRS 1220 for Glioblastoma in a Rat Model

This protocol is based on a study investigating the anti-tumor effects of MRS 1220 in a rat model of glioblastoma[1].

1. Materials:

  • MRS 1220 (powder)

  • Vehicle solution: Dimethyl sulfoxide (DMSO) and sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (8 weeks old)

  • C6 glioma cells

2. Animal Model:

  • Induce glioblastoma by intracranial inoculation of C6 glioma cells into the striatum of the rats.

  • Allow tumors to establish for a specified period (e.g., 7-10 days) before starting treatment.

3. Preparation of MRS 1220 Solution:

  • Prepare a stock solution of MRS 1220 in DMSO. The solubility of MRS 1220 in DMSO is up to 20 mM with gentle warming[8][9].

  • For a 0.15 mg/kg dose in a 200g rat (0.03 mg), if injecting a volume of 100 µL, the final concentration would be 0.3 mg/mL.

  • On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. A common vehicle composition for intraperitoneal injections is 10% DMSO in saline[10]. Ensure the final DMSO concentration is well-tolerated by the animals.

4. Administration:

  • Administer MRS 1220 via intraperitoneal (i.p.) injection at a dose of 0.15 mg/kg.

  • Injections are performed every 72 hours for a total of 15 days.

  • The control group should receive vehicle injections following the same schedule.

5. Monitoring and Endpoint:

  • Monitor the general health and body weight of the rats throughout the study.

  • At the end of the 15-day treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

  • Excise the brains and process for histological analysis to measure tumor volume and assess blood vessel formation.

Protocol 2: LJ-1888 for Atherosclerosis in an ApoE-/- Mouse Model

This protocol is based on a study evaluating the anti-atherosclerotic effects of LJ-1888 in a mouse model[2][3][4].

1. Materials:

  • LJ-1888 (powder)

  • Western diet (high-fat, high-cholesterol chow)

  • Apolipoprotein E knockout (ApoE-/-) mice (6 weeks old)

2. Animal Model:

  • Use ApoE-/- mice, which are genetically predisposed to developing atherosclerosis.

  • House the mice under standard conditions and provide ad libitum access to food and water.

3. Preparation of Medicated Diet:

  • Incorporate LJ-1888 into the Western diet at concentrations of 0.025% and 0.05% (w/w).

  • This is typically done by the diet manufacturer or can be prepared in the lab by thoroughly mixing the powdered compound with the powdered diet before pelleting.

4. Administration:

  • Feed the ApoE-/- mice the LJ-1888-medicated Western diet or a control Western diet for 12 weeks.

  • A control group on a normal chow diet should also be included.

5. Monitoring and Endpoint:

  • Monitor food intake and body weight throughout the study.

  • After 12 weeks, euthanize the mice.

  • Collect blood samples for lipid profile analysis (total cholesterol, LDL, HDL).

  • Perfuse the vasculature and dissect the aorta for en face analysis of atherosclerotic plaque area (e.g., using Oil Red O staining).

Protocol 3: HL3501 for Glaucoma in a Rabbit Model

This protocol is based on a study investigating the intraocular pressure-lowering effects of HL3501 in a rabbit model of glaucoma[5][6][7].

1. Materials:

  • HL3501 (formulated as a 0.02% ophthalmic solution)

  • New Zealand White rabbits

  • Anesthetic for laser photocoagulation

  • Tonometer for measuring intraocular pressure (IOP)

2. Animal Model:

  • Induce ocular hypertension in one eye of each rabbit via laser photocoagulation of the trabecular meshwork. The contralateral eye can serve as a control.

  • Allow the rabbits to recover and for IOP to stabilize at an elevated level.

3. Administration:

  • Topically administer one drop of the 0.02% HL3501 ophthalmic solution to the hypertensive eye twice daily.

  • The control group should receive vehicle eye drops on the same schedule.

4. Monitoring and Endpoint:

  • Measure IOP in both eyes at regular intervals (e.g., daily or every few days) throughout the 3-week treatment period.

  • Monitor for any signs of ocular irritation or adverse effects.

  • At the end of the study, animals may be euthanized for histological analysis of the ocular tissues.

Protocol 4: MRS 1523 for Melanoma in a Mouse Model

This protocol is based on a study using MRS 1523 in a mouse melanoma model[2].

1. Materials:

  • MRS 1523 (powder)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • C57BL/6J mice

  • B16-F10 melanoma cells

2. Animal Model:

  • Inject B16-F10 melanoma cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size before starting treatment.

3. Preparation of MRS 1523 Suspension:

  • Prepare a suspension of MRS 1523 in the chosen vehicle. For a 100 µg/kg dose in a 25g mouse (2.5 µg), if administering a volume of 100 µL, the concentration would be 25 µg/mL.

  • Ensure the suspension is homogenous before each administration.

4. Administration:

  • Administer MRS 1523 orally via gavage at a dose of 100 µg/kg.

  • Dosing is performed twice daily for 15 days.

  • The control group receives the vehicle alone.

5. Monitoring and Endpoint:

  • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Monitor the general health and body weight of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biochemical assays).

Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines. The user is responsible for ensuring all animal procedures are conducted ethically and in compliance with all relevant regulations.

References

Application of MRS 2211 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2211 is a potent and selective competitive antagonist for the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).[1][2] The P2Y13 receptor is involved in various physiological processes, and its activation typically leads to the inhibition of adenylyl cyclase through a Gαi-coupled mechanism.[3][4] However, studies have also demonstrated its coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[3][5][6] This makes the monitoring of intracellular calcium a critical method for studying P2Y13 receptor activity. Calcium imaging assays, often employing fluorescent indicators like Fluo-4 AM, provide a robust platform to investigate the effects of this compound on P2Y13 receptor signaling. This application note provides detailed protocols and data for utilizing this compound in such assays.

P2Y13 Receptor Signaling Pathway

The activation of the P2Y13 receptor by its endogenous agonist, ADP, can initiate a signaling cascade that results in an increase in intracellular calcium. This process begins with the activation of a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This compound acts by competitively binding to the P2Y13 receptor, thereby preventing ADP from binding and initiating this signaling cascade.

P2Y13_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Inhibits Gq Gq P2Y13->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_cyto ↑ [Ca²⁺]i (Cytosolic Calcium) Ca_ER->Ca_cyto

P2Y13 receptor signaling pathway leading to calcium mobilization.

Pharmacological and Quantitative Data

The following table summarizes the key pharmacological properties of this compound and its observed effects in calcium imaging assays.

ParameterValueCell Type / SystemReference
Receptor Target P2Y13-[1]
Action Competitive Antagonist-[1]
pIC₅₀ 5.97Human P2Y13 Receptor[1]
Selectivity >20-fold over P2Y1 and P2Y12 receptors-[1]
Effective Concentration 10 µMVasa Vasorum Endothelial Cells (VVEC)[7]
Effect on [Ca²⁺]i Significantly blocks ADP-induced increaseCultured dorsal spinal cord microglia[5]
Effect on [Ca²⁺]i Inhibits 2MeSADP-induced mobilizationCerebellar granule neurons[3]

Experimental Protocol: Calcium Imaging Assay Using this compound

This protocol outlines a general procedure for assessing the antagonistic activity of this compound on P2Y13 receptors by measuring changes in intracellular calcium using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells expressing P2Y13 receptors (e.g., cultured microglia, vasa vasorum endothelial cells)[5][7]

  • Cell culture medium

  • This compound

  • P2Y13 receptor agonist (e.g., ADP or 2MeSADP)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional, to prevent dye extrusion)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mM. Store at -20°C.

    • Agonist Stock Solution: Prepare a stock solution of the P2Y13 agonist (e.g., ADP) in a suitable buffer at a concentration of 10 mM. Store at -20°C.

    • Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. If using, add probenecid to a final concentration of 2.5 mM.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.[8]

  • Cell Washing:

    • Remove the Fluo-4 AM loading buffer.

    • Wash the cells twice with 100 µL of HBSS to remove excess dye.

    • After the final wash, add 100 µL of HBSS to each well.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Add the diluted this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (buffer without this compound).

  • Calcium Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well for 1-2 minutes.

    • Add the P2Y13 agonist (e.g., ADP) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

    • Immediately begin recording the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for 3-5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after agonist addition (ΔF = F - F₀).

    • Normalize the data by expressing the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F₀).

    • Plot the normalized fluorescence response against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

Experimental_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding dye_loading 2. Load cells with Fluo-4 AM cell_seeding->dye_loading washing 3. Wash cells to remove excess dye dye_loading->washing antagonist_incubation 4. Incubate with This compound washing->antagonist_incubation baseline_reading 5. Measure baseline fluorescence antagonist_incubation->baseline_reading agonist_addition 6. Add P2Y13 agonist (e.g., ADP) baseline_reading->agonist_addition fluorescence_recording 7. Record fluorescence change agonist_addition->fluorescence_recording data_analysis 8. Analyze data and determine IC₅₀ fluorescence_recording->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Microglial Activation with MRS 2211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathological conditions. Their activation is a hallmark of neuroinflammation and is implicated in various neurodegenerative diseases. Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, is a key regulator of microglial function. The P2Y13 receptor, a G protein-coupled receptor activated by ADP, has emerged as a modulator of microglial activity. MRS 2211, a competitive and selective antagonist of the P2Y13 receptor, serves as a valuable pharmacological tool to investigate the role of this receptor in microglial activation. These application notes provide detailed protocols for utilizing this compound to study its effects on microglial morphology, cytokine release, and phagocytosis.

Product Information: this compound

PropertyValueReference
Full Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium saltTocris Bioscience
Molecular Weight 474.66 g/mol R&D Systems
Receptor Target Competitive P2Y13 receptor antagonist[1][2][3]
Selectivity > 20-fold selectivity over P2Y1 and P2Y12 receptors[1][2][3]
pIC50 5.97[1][2][3]
Solubility Soluble to 70 mM in waterR&D Systems
Storage Desiccate at -20°CR&D Systems
Stock Solution Prep Prepare stock solutions in sterile, nuclease-free water. For example, to make a 10 mM stock, dissolve 4.75 mg of this compound in 1 mL of water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.N/A

Note on Specificity: While this compound is a widely used and selective antagonist for the P2Y13 receptor, one study has reported potential off-target effects at a concentration of 25 µM in P2Y13 knockout mice, suggesting that some of its actions might be independent of the P2Y13 receptor at higher concentrations.[1] Researchers should carefully titrate the concentration of this compound and consider appropriate controls in their experiments.

P2Y13 Receptor Signaling in Microglia

Activation of the P2Y13 receptor on microglia by its endogenous ligand ADP is thought to initiate a signaling cascade that modulates cellular functions. Evidence suggests that this pathway may involve the activation of Rho-associated coiled-coil containing protein kinase (ROCK), p38 mitogen-activated protein kinase (p38 MAPK), and the transcription factor nuclear factor-kappa B (NF-κB), ultimately leading to the production and release of pro-inflammatory cytokines.[4]

P2Y13_Signaling ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates G_protein Gi/o P2Y13->G_protein Activates MRS2211 This compound MRS2211->P2Y13 Inhibits ROCK ROCK G_protein->ROCK Activates p38_MAPK p38 MAPK ROCK->p38_MAPK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB->Cytokines Upregulates Transcription Cellular_Response Microglial Activation (Morphology, Cytokine Release) Cytokines->Cellular_Response Mediates

P2Y13 receptor signaling pathway in microglia.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on primary microglia.

Protocol 1: Isolation and Culture of Primary Mouse Microglia

This protocol is adapted from established methods for preparing high-purity primary microglial cultures from neonatal mouse pups.[5][6]

Materials:

  • Newborn mouse pups (P0-P3)

  • Dissection medium (HBSS with 1M HEPES, glucose, and Pen/Strep)

  • Culture medium (DMEM with 10% FBS and Pen/Strep)

  • 2.5% Trypsin

  • Trypsin inhibitor

  • DNase I

  • Poly-D-lysine (PDL) coated T-75 flasks and culture plates

  • Cell strainer (70 µm)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize neonatal mouse pups in accordance with institutional guidelines.

  • Dissect cortices in ice-cold dissection medium. Remove meninges and visible blood vessels.

  • Mince the cortical tissue and digest with 2.5% trypsin and DNase I for 15-20 minutes at 37°C.

  • Inactivate trypsin with trypsin inhibitor and mechanically dissociate the tissue by gentle trituration.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells, resuspend the pellet in culture medium, and plate in PDL-coated T-75 flasks.

  • Culture the mixed glial cells for 10-14 days, changing the medium every 3-4 days. A confluent layer of astrocytes will form with microglia growing on top.

  • To isolate microglia, shake the flasks on an orbital shaker (200 rpm for 2 hours at 37°C) or gently tap the flasks.

  • Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh culture medium.

  • Plate the purified microglia in PDL-coated plates at the desired density for subsequent experiments. Allow cells to adhere and rest for 24 hours before treatment.

Microglia_Isolation_Workflow start Neonatal Mouse Brains (P0-P3) dissect Dissect Cortices Remove Meninges start->dissect digest Enzymatic Digestion (Trypsin, DNase I) dissect->digest dissociate Mechanical Dissociation digest->dissociate filter Filter (70 µm Strainer) dissociate->filter plate_mixed Plate Mixed Glial Culture in PDL-coated Flasks filter->plate_mixed culture Culture for 10-14 days plate_mixed->culture isolate Isolate Microglia (Shaking/Tapping) culture->isolate plate_pure Plate Purified Microglia for Experiments isolate->plate_pure end Ready for Treatment plate_pure->end

Workflow for primary microglia isolation.
Protocol 2: Analysis of Microglial Morphology

Changes in microglial morphology from a ramified, resting state to an amoeboid, activated state are a key indicator of activation. This protocol outlines how to assess these changes following treatment with this compound.

Materials:

  • Primary microglia cultured on PDL-coated coverslips

  • This compound

  • Activating stimulus (e.g., Lipopolysaccharide (LPS) or ADP analogue like ADPβS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody against a microglial marker (e.g., Iba1)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope with imaging software

Procedure:

  • Plate primary microglia on PDL-coated coverslips in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) for 1-2 hours. Include a vehicle control.

  • Add an activating stimulus (e.g., 100 ng/mL LPS or 10 µM ADPβS) and incubate for the desired time (e.g., 24 hours).

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Analyze microglial morphology using software like ImageJ. Quantify parameters such as cell area, circularity, and process length. A shift towards a more amoeboid shape (increased circularity, decreased process length) indicates activation.

Protocol 3: Measurement of Cytokine Release

This protocol describes how to measure the release of pro-inflammatory cytokines from microglia treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Primary microglia cultured in a 24-well or 96-well plate

  • This compound

  • Activating stimulus (e.g., ADPβS)

  • ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Plate primary microglia at a suitable density in a multi-well plate.

  • Pre-treat the cells with different concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) for 1-2 hours. Include a vehicle control.

  • Stimulate the microglia with an appropriate agonist (e.g., 10 µM ADPβS) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform ELISA for the cytokines of interest (IL-1β, IL-6, TNF-α) according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

  • Analyze the data to determine the effect of this compound on cytokine release.

Quantitative Data on this compound Effect on Cytokine Release:

TreatmentIL-1β Release (pg/mL)IL-6 Release (pg/mL)TNF-α Release (pg/mL)Reference
ControlBaselineBaselineBaseline[4]
ADPβS (10 µM)IncreasedIncreasedIncreased[4]
ADPβS (10 µM) + this compound (10 µM)Partially InhibitedPartially InhibitedPartially Inhibited[4]
Protocol 4: Microglial Phagocytosis Assay

This protocol outlines a method to assess the effect of this compound on the phagocytic activity of microglia using fluorescently labeled particles.

Materials:

  • Primary microglia cultured in a multi-well plate

  • This compound

  • Activating or inhibitory stimulus

  • Fluorescently labeled particles (e.g., fluorescent latex beads, pHrodo-labeled myelin debris, or fluorescently labeled amyloid-β)

  • Trypan blue solution

  • Flow cytometer or fluorescence microscope

Procedure:

  • Plate primary microglia in a multi-well plate.

  • Pre-treat the cells with this compound at various concentrations for 1-2 hours.

  • Add the fluorescently labeled particles to the culture medium and incubate for a defined period (e.g., 1-4 hours) to allow for phagocytosis.

  • For flow cytometry analysis:

    • Wash the cells with cold PBS to remove non-internalized particles.

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Quench extracellular fluorescence with trypan blue.

    • Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity per cell.

  • For fluorescence microscopy analysis:

    • Wash the cells extensively with cold PBS.

    • Fix the cells with 4% PFA.

    • Counterstain with DAPI.

    • Acquire images and quantify the number of internalized particles per cell or the total fluorescence intensity per cell using imaging software.

Data Interpretation and Expected Outcomes

  • Morphology: Treatment with this compound is expected to modulate the morphological changes associated with microglial activation. For instance, if P2Y13 receptor activation promotes a pro-inflammatory, amoeboid phenotype, then this compound should help maintain a more ramified, resting morphology in the presence of an activating stimulus.

  • Cytokine Release: As a P2Y13 receptor antagonist, this compound is expected to inhibit the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) induced by P2Y13 receptor agonists like ADP or its stable analogues.[4] A dose-dependent inhibition would be anticipated.

  • Phagocytosis: The effect of this compound on phagocytosis will depend on the role of the P2Y13 receptor in this process. If P2Y13 activation enhances phagocytosis, this compound would be expected to reduce it, and vice versa.

By utilizing this compound in conjunction with these detailed protocols, researchers can effectively investigate the role of the P2Y13 receptor in microglial activation and its potential as a therapeutic target in neuroinflammatory and neurodegenerative diseases.

References

Application Notes and Protocols for P2Y13 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments for the study of P2Y13 receptor inhibition. This document includes an overview of P2Y13 signaling, detailed protocols for key assays, and a summary of known inhibitors.

Introduction to P2Y13

The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] Its endogenous ligand is adenosine diphosphate (ADP).[2][3] P2Y13 is involved in a variety of physiological processes, making it an attractive target for drug discovery. Key functions include the regulation of cholesterol and glucose metabolism, bone homeostasis, and neuroprotection.[1][4] The receptor is primarily coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] However, it can also couple to other G proteins like Gs and Gq, activating downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[1][3]

P2Y13 Signaling Pathways

Activation of the P2Y13 receptor by ADP initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, while alternative pathways lead to the modulation of other important cellular functions.

P2Y13_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y13 P2Y13 Receptor Gi Gαi P2Y13->Gi Gq Gαq P2Y13->Gq Gs Gαs P2Y13->Gs PI3K_Akt PI3K/Akt Pathway P2Y13->PI3K_Akt MAPK MAPK Pathway (ERK1/2) P2Y13->MAPK HDL_Uptake ↑ HDL Uptake P2Y13->HDL_Uptake AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG ADP ADP ADP->P2Y13 Gi->AC Inhibits Gq->PLC Gs->AC Activates PKA ↓ PKA Activity cAMP->PKA Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK->Neuroprotection

P2Y13 Receptor Signaling Pathways

Experimental Design for P2Y13 Inhibition Studies

A typical workflow for identifying and characterizing P2Y13 inhibitors involves a series of in vitro assays, progressing from initial screening to detailed mechanistic studies.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity Profiling cluster_functional Functional Characterization Primary_Assay High-Throughput Screening (e.g., cAMP Assay) Dose_Response Dose-Response Curves (IC50 Determination) Primary_Assay->Dose_Response Identified Hits Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Selectivity_Panel Selectivity against other P2Y receptors (e.g., P2Y1, P2Y12) Binding_Assay->Selectivity_Panel Functional_Assays Cell-based Functional Assays (e.g., HDL Uptake, Cell Proliferation) Selectivity_Panel->Functional_Assays

General Workflow for P2Y13 Inhibitor Screening

Data Presentation: P2Y13 Receptor Ligands

The following table summarizes the activity of known P2Y13 receptor agonists and antagonists. Potency is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

CompoundTypePotency (EC50/IC50)Assay TypeReference
ADPAgonist~5.24 nM (EC50)cAMP Inhibition[5]
2MeSADPAgonistMore potent than ADP in some assays[³³P]2MeSADP displacement, IP₃ accumulation[6]
CangrelorPartial Agonist/Antagonist-Hepatic HDL uptake[7][8]
MRS2211Antagonist-Inhibition of 2-MeSADP-induced effects[9]
AR-C67085MXAntagonist-Inhibition of ADP-induced effects[6]
TicagrelorAntagonist-Label-free cellular response in P2Y13-transfected cells[10]

Experimental Protocols

Radioligand Binding Assay for P2Y13

Objective: To determine the binding affinity (Ki) of a test compound for the P2Y13 receptor. This assay measures the ability of a compound to displace a radiolabeled ligand from the receptor.[11][12]

Materials:

  • Cell membranes prepared from cells expressing the human P2Y13 receptor.

  • Radioligand: [³³P]2MeSADP.[13]

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).[14]

  • Scintillation fluid.

  • Microplate scintillation counter.

Protocol:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of binding buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled ADP (e.g., 10 µM).

    • Test Compound: 25 µL of varying concentrations of the test compound.

  • Radioligand Addition: Add 25 µL of [³³P]2MeSADP (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 50 µL of the P2Y13-expressing cell membrane preparation to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Drying: Dry the filter plate at 50°C for 30 minutes.[14]

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Assay for P2Y13 Inhibition

Objective: To measure the ability of a test compound to inhibit the P2Y13-mediated decrease in intracellular cAMP levels.[15][16][17]

Materials:

  • Cells stably expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin (to stimulate cAMP production).

  • P2Y13 agonist (e.g., ADP or 2MeSADP).

  • Test compounds.

  • Cell culture medium.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][18]

  • 96- or 384-well cell culture plates.

Protocol:

  • Cell Seeding: Seed the P2Y13-expressing cells into a 96- or 384-well plate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the P2Y13 agonist (e.g., EC80 of ADP) and forskolin to all wells except the negative control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the percentage of inhibition of the agonist-induced decrease in cAMP for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Functional Assay: HDL Uptake

Objective: To assess the effect of P2Y13 inhibition on high-density lipoprotein (HDL) uptake in a relevant cell line (e.g., hepatocytes). P2Y13 activation is known to promote HDL endocytosis.[19][20]

Materials:

  • Hepatocyte cell line (e.g., HepG2).

  • Fluorescently labeled HDL (e.g., DiI-HDL).

  • P2Y13 agonist (e.g., ADP).

  • Test compounds.

  • Cell culture medium.

  • Fluorescence plate reader or fluorescence microscope.

Protocol:

  • Cell Seeding: Seed hepatocytes into a 96-well plate and allow them to adhere.

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compound for a specified duration.

  • Agonist and HDL Addition: Add the P2Y13 agonist and fluorescently labeled HDL to the wells.

  • Incubation: Incubate for a time sufficient to allow for HDL uptake (e.g., 2-4 hours).

  • Washing: Wash the cells to remove unbound fluorescent HDL.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or visualize and quantify the uptake using fluorescence microscopy.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated HDL uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Logical Relationship of Assays

The combination of different assay types provides a comprehensive understanding of a compound's inhibitory activity on P2Y13.

Assay_Logic cluster_binding Direct Receptor Interaction cluster_signaling Proximal Signaling Event cluster_functional Physiological Response Compound Test Compound Binding_Assay Radioligand Binding Assay Compound->Binding_Assay cAMP_Assay cAMP Assay Compound->cAMP_Assay Functional_Assay Functional Assay (e.g., HDL Uptake) Compound->Functional_Assay Binding_Outcome Determines Affinity (Ki) Does it bind to the receptor? Binding_Assay->Binding_Outcome Binding_Assay->cAMP_Assay Provides context for functional potency cAMP_Outcome Measures Functional Antagonism (IC50) Does it block the primary signaling pathway? cAMP_Assay->cAMP_Outcome cAMP_Assay->Functional_Assay Confirms mechanism of action Functional_Outcome Assesses Cellular Impact (IC50) Does it inhibit a downstream physiological effect? Functional_Assay->Functional_Outcome

Interrelation of Key P2Y13 Inhibition Assays

References

Application Notes and Protocols for MRS 2211 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of MRS 2211, a competitive P2Y13 receptor antagonist, in mouse models. This document outlines common administration routes, dosage considerations, and detailed experimental protocols. Additionally, it includes a summary of the P2Y13 receptor signaling pathway to provide a mechanistic context for in vivo studies.

Data Presentation: Quantitative Information

ParameterIntraperitoneal (i.p.)Intravenous (i.v.)Oral Gavage (p.o.)Notes
Typical Dosage Range (Mice) 1 - 10 mg/kg (estimated)1 - 3 mg/kg (estimated from rat data)Not establishedDosages should be optimized for the specific mouse strain and disease model.
Typical Dosage Range (Rats) Not established1 - 3 mg/kg[1]Not establishedRat data may inform initial dose-ranging studies in mice.
Bioavailability Variable100% (by definition)Low (expected)Oral bioavailability of similar small molecules can be low.
Time to Peak Plasma Concentration (Tmax) ~15-30 minutes (typical for i.p.)< 5 minutes~30-60 minutesThese are general estimates and should be experimentally determined.
Half-life (t1/2) To be determinedTo be determinedTo be determinedCrucial for establishing dosing frequency.
Vehicle Saline, PBS, or aqueous solutions with solubilizing agentsSaline, PBSAqueous solutions with suspending and/or solubilizing agentsThis compound is soluble in water.[2]

P2Y13 Receptor Signaling Pathway

This compound acts as an antagonist at the P2Y13 receptor, a G protein-coupled receptor (GPCR). The binding of endogenous ligands, such as ADP, to the P2Y13 receptor can initiate multiple downstream signaling cascades. Understanding this pathway is crucial for interpreting the effects of this compound in vivo.

The P2Y13 receptor can couple to different G proteins, including Gi and Gq, and potentially Gs.[3][4] This versatile coupling allows for the activation of several intracellular signaling pathways:

  • Inhibition of Adenylyl Cyclase (via Gi): This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of Phospholipase C (PLC) (via Gq): This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

  • Activation of PI3K/Akt/GSK3 Pathway: This pathway is involved in cell survival and metabolism.[3][5]

  • Activation of ERK/MAP Kinase Pathway: This pathway plays a role in cell proliferation, differentiation, and survival.[3]

By blocking the P2Y13 receptor, this compound can prevent the activation of these downstream signaling events.

P2Y13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Agonist MRS2211 This compound MRS2211->P2Y13 Antagonist G_protein Gαi / Gαq P2Y13->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) PI3K PI3K G_protein->PI3K Activates ERK ERK/MAPK G_protein->ERK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Responses (e.g., Inflammation, Metabolism, Cell Survival) cAMP->Cellular_Response Modulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->Cellular_Response Modulates Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits GSK3->Cellular_Response Modulates ERK->Cellular_Response Modulates IP_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure weigh Weigh Mouse calculate Calculate Dose Volume weigh->calculate prepare Prepare Dosing Solution calculate->prepare load Load Syringe prepare->load restrain Restrain Mouse (Scruff Method) load->restrain position Position Mouse (Head Tilted Down) restrain->position locate Locate Injection Site (Lower Right Abdominal Quadrant) position->locate inject Inject at 15-20° Angle locate->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Mouse for Adverse Reactions withdraw->monitor record Record Administration Details monitor->record IV_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure weigh Weigh Mouse calculate Calculate Dose Volume weigh->calculate prepare Prepare Dosing Solution calculate->prepare load Load Syringe prepare->load warm Warm Tail to Dilate Veins load->warm restrain Place in Restrainer warm->restrain locate Identify Lateral Tail Vein restrain->locate inject Inject into Vein (Bevel Up) locate->inject withdraw Withdraw Needle inject->withdraw pressure Apply Gentle Pressure withdraw->pressure monitor Monitor Mouse for Adverse Reactions pressure->monitor record Record Administration Details monitor->record PO_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure weigh Weigh Mouse calculate Calculate Dose Volume weigh->calculate prepare Prepare Dosing Solution calculate->prepare load Load Syringe prepare->load restrain Restrain Mouse (Scruff Method) load->restrain measure Measure Gavage Needle Length (Mouth to Last Rib) restrain->measure insert Gently Insert Needle into Esophagus measure->insert administer Administer Solution Slowly insert->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Mouse for Adverse Reactions withdraw->monitor record Record Administration Details monitor->record

References

Application Notes and Protocols for MRS 2211 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] Its selectivity and competitive nature make it an invaluable tool for studying the physiological and pathological roles of the P2Y13 receptor and for identifying novel modulators of this target in a high-throughput screening (HTS) setting. These application notes provide a comprehensive overview of the use of this compound in HTS assays, including its pharmacological data, detailed experimental protocols for various assay formats, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Pharmacological Profile of this compound

This compound exhibits a well-defined pharmacological profile, making it a suitable reference compound for HTS campaigns targeting the P2Y13 receptor. The following table summarizes its key quantitative data.

ParameterValueReceptor TargetAssay TypeReference
pIC50 5.97Human P2Y13Not Specified[1]
IC50 ~107 nMHuman P2Y13Not SpecifiedCalculated from pIC50
Selectivity >20-foldP2Y13 vs. P2Y1 & P2Y12Not Specified[1]
Mode of Action Competitive AntagonistP2Y13Not Specified[1]

P2Y13 Receptor Signaling Pathways

The P2Y13 receptor is known to couple to multiple G protein families, including Gi/o, Gq/11, and Gs. This pleiotropic coupling allows for the development of diverse HTS assays that can monitor different downstream signaling events. The choice of assay will depend on the specific G protein pathway being investigated and the available cellular context and technology.

References

Troubleshooting & Optimization

MRS 2211 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of MRS 2211, a competitive P2Y13 receptor antagonist. The following information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid form of this compound should be stored desiccated at -20°C.[1][2] This ensures its stability and prevents degradation.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in water.[1][2][3] It is recommended to use high-purity water for preparing stock solutions.

Q3: What is the maximum concentration for a stock solution of this compound in water?

A3: this compound is soluble in water up to 70 mM.[1][2][3] One supplier notes a solubility of up to 20 mg/mL (42.49 mM) with the need for ultrasonic assistance for dissolution.[4] Another indicates a solubility of less than 33.23 mg/ml in water.[5]

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be aliquoted and stored in tightly sealed vials to prevent contamination and repeated freeze-thaw cycles. For short-term storage, -20°C for up to one month is recommended.[4] For longer-term storage, -80°C for up to six months is advisable.[4] Always store solutions away from moisture.[4] It is also recommended to use freshly prepared solutions and avoid long-term storage.[5]

Q5: Should I filter my aqueous stock solution of this compound?

A5: Yes, it is recommended to filter and sterilize aqueous stock solutions of this compound using a 0.22 μm filter before use in cell-based assays to prevent microbial contamination.[4]

Q6: What is the appearance of solid this compound?

A6: The solid form of this compound is described as a brown to reddish-brown solid.[4]

Data Presentation

Table 1: Storage and Solubility of this compound

ParameterRecommended ConditionSource(s)
Storage of Solid Desiccate at -20°C[1][2]
Recommended Solvent Water[1][2][3]
Solubility in Water Up to 70 mM[1][2][3]
< 33.23 mg/mL[5]
20 mg/mL (42.49 mM) with sonication[4]
Stock Solution Storage (Short-term) -20°C for up to 1 month (sealed, away from moisture)[4]
Stock Solution Storage (Long-term) -80°C for up to 6 months (sealed, away from moisture)[4]
Purity ≥96%[1][2][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Difficulty dissolving this compound in water Concentration may be too high or dissolution is slow.- Try sonicating the solution to aid dissolution.[4] - Ensure the concentration does not exceed the recommended solubility limits. - Warm the solution slightly if the compound's properties allow, but be cautious of potential degradation.
Precipitate forms in the stock solution upon freezing The concentration may be too high for stable storage at low temperatures.- Prepare a less concentrated stock solution. - Before use, allow the aliquot to thaw completely at room temperature and vortex to ensure any precipitate has redissolved. Centrifuge briefly to pellet any remaining particulates before taking from the supernatant.
Loss of compound activity in experiments - Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). - Degradation of the compound in the experimental buffer.- Prepare fresh stock solutions from the solid material. - Aliquot stock solutions to minimize freeze-thaw cycles. - Assess the stability of this compound in your specific experimental buffer and conditions.
Inconsistent experimental results - Inaccurate concentration of the stock solution. - Degradation of the compound.- Verify the concentration of the stock solution using a spectrophotometer if a molar extinction coefficient is available. - Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Weighing: Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity water to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water to the calculated mass of this compound).

  • Dissolution: Vortex the solution to facilitate dissolution. If necessary, sonicate the solution for a short period to ensure the compound is fully dissolved.[4]

  • Sterilization (for cell-based assays): Filter the stock solution through a sterile 0.22 μm syringe filter into a sterile container.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Visualizations

G Troubleshooting this compound Handling Issues cluster_start cluster_dissolution Dissolution Problems cluster_precipitation Precipitation in Stock cluster_activity Activity Loss cluster_end start Start: Encountered Issue with this compound dissolution_issue Difficulty Dissolving? start->dissolution_issue e.g., Incomplete Dissolution precipitation_issue Precipitate After Freezing? start->precipitation_issue e.g., Visible Particles activity_issue Loss of Activity? start->activity_issue e.g., Inconsistent Data sonicate Action: Sonicate Solution dissolution_issue->sonicate Yes check_conc Action: Check Concentration vs. Solubility Limit sonicate->check_conc end Resolution: Consistent Experimental Results check_conc->end lower_conc Action: Prepare Lower Concentration Stock precipitation_issue->lower_conc Yes thaw_vortex Action: Thaw, Vortex, and Centrifuge Before Use lower_conc->thaw_vortex thaw_vortex->end fresh_stock Action: Prepare Fresh Stock Solution activity_issue->fresh_stock Yes check_buffer_stability Action: Evaluate Stability in Experimental Buffer fresh_stock->check_buffer_stability check_buffer_stability->end

Caption: Troubleshooting workflow for common issues with this compound.

G General Workflow for Assessing Compound Stability cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_results Data Interpretation prep_solution Prepare Stock Solution in Desired Solvent storage_conditions Aliquot and Store Under Various Conditions (e.g., -80°C, -20°C, 4°C, Room Temp) prep_solution->storage_conditions time_points Analyze Aliquots at Different Time Points (e.g., T=0, 1 week, 1 month, 6 months) storage_conditions->time_points analytical_method Use Analytical Method (e.g., HPLC, LC-MS) to Assess Purity and Degradation time_points->analytical_method data_analysis Quantify Remaining Compound and Identify Degradants analytical_method->data_analysis determine_shelf_life Determine Shelf-Life for Each Storage Condition data_analysis->determine_shelf_life

References

Technical Support Center: Troubleshooting Off-Target Effects of MRS 2211

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of MRS 2211, a competitive P2Y13 receptor antagonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] It is characterized by a pIC50 of approximately 5.97 for the human P2Y13 receptor.[1]

Q2: What are the known off-target activities of this compound?

This compound is reported to have greater than 20-fold selectivity for the P2Y13 receptor over the P2Y1 and P2Y12 receptors.[1][2] Quantitative data from functional assays indicate IC50 values of >10 µM for both P2Y1 and P2Y12 receptors.

Q3: Are there other P2Y receptor subtypes that this compound might interact with?

Q4: Besides other P2Y receptors, what other potential non-specific effects should I be aware of?

This compound belongs to the pyridoxal phosphate class of chemical compounds. Molecules of this class have the potential to form Schiff bases with primary amines, such as the side chains of lysine residues in proteins. This chemical reactivity could lead to non-specific interactions with various cellular proteins, particularly at high concentrations or with prolonged incubation times.

Data Presentation

Table 1: Selectivity Profile of this compound

Receptor SubtypeAgonistAssay TypeSpeciesAntagonist Potency (IC50 or pA2)Reference
P2Y13 ADPInositol Phosphate (IP) FormationHumanpIC50 = 5.97 (~107 nM)Kim et al., 2005
ADPFunctional AssayHumanpA2 = 6.3Kim et al., 2005
P2Y1 2-MeSADPIP FormationHuman>10 µMKim et al., 2005
ADPFunctional AssayHumanpA2 = 5.0
P2Y12 2-MeSADPIP FormationHuman>10 µMKim et al., 2005
ADPFunctional AssayHumanpA2 = 5.0

Troubleshooting Guide

Problem 1: I am observing an effect of this compound in my experimental system, but I am not sure if it is mediated by the P2Y13 receptor.

Troubleshooting Workflow

start Start: Unexpected Effect Observed with this compound confirm_p2y13 Confirm P2Y13 Expression (qPCR, Western Blot, etc.) start->confirm_p2y13 no_p2y13 No P2Y13 Expression: Likely Off-Target Effect confirm_p2y13->no_p2y13 No p2y13_present P2Y13 is Expressed confirm_p2y13->p2y13_present Yes agonist_control Use a P2Y13-selective agonist (e.g., 2-MeSADP). Does it produce the opposite effect? p2y13_present->agonist_control agonist_no_effect Agonist has no effect: Observed effect may be off-target. agonist_control->agonist_no_effect No agonist_effect Agonist has opposite effect: Suggests on-target activity agonist_control->agonist_effect Yes orthogonal_antagonist Use a structurally different P2Y13 antagonist. Does it replicate the effect of this compound? agonist_effect->orthogonal_antagonist orthogonal_no_effect Orthogonal antagonist has no effect: Effect is likely specific to this compound chemical structure (Off-target or non-specific). orthogonal_antagonist->orthogonal_no_effect No orthogonal_effect Orthogonal antagonist replicates effect: Strongly suggests on-target P2Y13-mediated effect. orthogonal_antagonist->orthogonal_effect Yes knockdown Perform P2Y13 knockdown/knockout. Is the effect of this compound abolished? orthogonal_effect->knockdown knockdown_no Effect persists: Likely Off-Target Effect knockdown->knockdown_no No knockdown_yes Effect is abolished: Confirms On-Target P2Y13-mediated effect. knockdown->knockdown_yes Yes

Caption: Troubleshooting workflow for validating on-target effects of this compound.

Experimental Protocols

1. Verification of P2Y13 Receptor Expression:

  • Method: Quantitative PCR (qPCR) or Western Blot.

  • Protocol:

    • Isolate total RNA or protein from your cells or tissue of interest.

    • For qPCR, perform reverse transcription to generate cDNA. Use validated primers for the P2Y13 receptor and appropriate housekeeping genes for normalization.

    • For Western Blot, use a validated antibody specific for the P2Y13 receptor. Include a positive control (e.g., cells known to express P2Y13) and a negative control.

  • Expected Outcome: Detectable expression of P2Y13 mRNA or protein in your experimental system. If no expression is detected, any observed effect of this compound is likely off-target.

2. Control with a P2Y13-Selective Agonist:

  • Method: Functional assay relevant to your experimental system (e.g., cAMP measurement, calcium imaging, cell migration assay).

  • Protocol:

    • Establish a baseline reading in your functional assay.

    • Apply a selective P2Y13 agonist (e.g., 2-MeSADP, which also activates P2Y1 and P2Y12, so use in a system with confirmed P2Y13 dominance or in conjunction with P2Y1/P2Y12 antagonists).

    • Measure the response.

  • Expected Outcome: The P2Y13 agonist should elicit a response opposite to that of the antagonist, this compound. For example, if this compound inhibits a process, the agonist should stimulate it.

3. Use of an Orthogonal Antagonist:

  • Method: Functional assay.

  • Protocol:

    • Select a P2Y13 antagonist that is structurally different from this compound.

    • Perform a dose-response curve with the orthogonal antagonist in your functional assay.

  • Expected Outcome: If the effect of this compound is on-target, the orthogonal antagonist should produce a similar inhibitory effect.

4. P2Y13 Knockdown or Knockout:

  • Method: siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout.

  • Protocol:

    • Transfect cells with siRNA or shRNA targeting the P2Y13 receptor or use a validated P2Y13 knockout cell line.

    • Confirm knockdown or knockout efficiency by qPCR or Western Blot.

    • Treat the knockdown/knockout cells and control cells with this compound and measure the response in your functional assay.

  • Expected Outcome: The effect of this compound should be significantly reduced or abolished in the P2Y13 knockdown/knockout cells compared to the control cells.

Problem 2: I suspect this compound is acting on other P2Y receptors in my system.

Troubleshooting Workflow

start Start: Suspected P2Y Subtype Cross-Reactivity receptor_profiling Profile P2Y Receptor Expression (qPCR array for all P2Y subtypes) start->receptor_profiling other_p2y_expressed Other P2Y subtypes are expressed receptor_profiling->other_p2y_expressed selective_agonists Use selective agonists for the expressed non-target P2Y subtypes. Do they elicit a response? other_p2y_expressed->selective_agonists no_agonist_response No response to other agonists: Cross-reactivity is less likely. selective_agonists->no_agonist_response No agonist_response Response to other agonists: Potential for off-target effects selective_agonists->agonist_response Yes selective_antagonists Pre-treat with selective antagonists for the other expressed P2Y subtypes before adding this compound. Is the effect of this compound altered? agonist_response->selective_antagonists effect_unaltered Effect of this compound is unaltered: Suggests the effect is not mediated by those P2Y subtypes. selective_antagonists->effect_unaltered No effect_altered Effect of this compound is altered: Indicates off-target activity at other P2Y subtypes. selective_antagonists->effect_altered Yes

Caption: Workflow to investigate P2Y receptor subtype cross-reactivity of this compound.

Experimental Protocols

1. P2Y Receptor Expression Profiling:

  • Method: qPCR array.

  • Protocol:

    • Isolate total RNA from your cells or tissue.

    • Use a commercially available or custom-designed qPCR array that includes primers for all known P2Y receptor subtypes.

  • Expected Outcome: A comprehensive expression profile of all P2Y receptors in your experimental system, which will identify potential off-target candidates.

2. Pharmacological Characterization with Selective Ligands:

  • Method: Functional assay.

  • Protocol:

    • Based on the expression profile, select potent and selective agonists and antagonists for the identified non-target P2Y receptors.

    • Test the effect of these selective agonists in your assay to confirm the functional presence of these receptors.

    • If other P2Y receptors are functionally active, pre-incubate your cells/tissue with their selective antagonists before adding this compound.

  • Expected Outcome: If the effect of this compound is partially or fully blocked by a selective antagonist for another P2Y receptor, it indicates off-target activity.

Signaling Pathways

P2Y13 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 activates MRS2211 This compound MRS2211->P2Y13 inhibits Gi Gi P2Y13->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response

Caption: Simplified P2Y13 receptor signaling pathway.

References

Navigating the Stability of MRS 2211: A Technical Guide to Preventing Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the P2Y13 receptor antagonist MRS 2211, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the best practices for handling and storing this compound, along with troubleshooting advice and frequently asked questions to mitigate degradation.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Loss of compound activity over time Degradation of this compound in solution due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or inappropriate solvent.Prepare fresh solutions for each experiment whenever possible. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at recommended temperatures (see Storage Recommendations). Protect solutions from light.
Inconsistent experimental results Partial degradation of this compound, leading to a lower effective concentration. Contamination of the solution.Use high-purity solvents for solution preparation. Filter-sterilize aqueous solutions using a 0.22 µm filter before use. Always use a consistent and validated protocol for solution preparation.
Precipitate formation in the solution Exceeding the solubility limit of this compound in the chosen solvent. Temperature fluctuations affecting solubility.Ensure the concentration of the stock solution does not exceed the maximum solubility in the chosen solvent. If using water, solubility is up to 70 mM.[1][2] Gently warm the solution to aid dissolution if necessary, but avoid excessive heat.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in water up to 70 mM.[1][2] For aqueous stock solutions, it is advisable to use purified, sterile water.

Q2: How should I store this compound stock solutions to prevent degradation?

A2: For optimal stability, stock solutions of this compound should be aliquoted into single-use vials and stored under the following conditions:

  • -80°C: for long-term storage, stable for up to 6 months.

  • -20°C: for short-term storage, stable for up to 1 month.

Always ensure the vials are sealed tightly to prevent evaporation and contamination. It is also crucial to protect the solutions from light.

Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice to maintain its integrity.

Q4: Are there any specific pH conditions I should be aware of when working with this compound solutions?

Q5: How can I check for the degradation of my this compound solution?

A5: A significant decrease in the expected biological activity of the compound in your experiments can be an indicator of degradation. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution over time.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (Aqueous)

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a clean, dry environment.

  • Dissolution: Add the appropriate volume of sterile, purified water to the powder to achieve the desired stock concentration (not exceeding 70 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.

  • Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile container to remove any potential microbial contamination.

  • Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes or vials.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Understanding Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, its chemical structure suggests potential areas of instability. This compound is a complex molecule containing several functional groups that could be susceptible to degradation under certain conditions.

Caption: Potential degradation points in the this compound molecule.

  • Azo Group: The azo bond (-N=N-) can be susceptible to reduction, leading to the cleavage of the molecule.

  • Phosphate Ester: Phosphate esters can undergo hydrolysis, particularly under acidic or basic conditions.

  • Nitroaromatic Group: Nitroaromatic compounds can be sensitive to light and may undergo photodegradation.

  • Pyridoxal Phosphate Derivative: The pyridoxal phosphate core is known to be light-sensitive and can degrade upon exposure to light.

Given these potential instabilities, it is imperative to adhere to the recommended storage and handling procedures to ensure the integrity and efficacy of your this compound solutions.

References

improving the efficacy of MRS 2211 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS 2211. This resource is designed for researchers, scientists, and drug development professionals to improve the efficacy of experiments involving this selective P2Y13 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive antagonist of the P2Y13 receptor.[1][2] It selectively binds to the P2Y13 receptor, a G protein-coupled receptor (GPCR), and blocks the binding of its natural agonist, adenosine diphosphate (ADP).[3] This inhibition prevents the downstream signaling cascade typically initiated by P2Y13 receptor activation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in water up to 70 mM.[1] To prepare a stock solution, dissolve the compound in high-purity water.[2] For example, to make a 10 mM stock solution, you would dissolve 4.75 mg of this compound (with a molecular weight of 474.66 g/mol ) in 1 mL of water. It is recommended to use sonication to aid dissolution.[2] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.[1]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored desiccated at -20°C.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Q4: Is this compound selective for the P2Y13 receptor?

A4: Yes, this compound is highly selective for the P2Y13 receptor. It displays over 20-fold selectivity for P2Y13 over the related P2Y1 and P2Y12 receptors.[1][2]

Q5: What are the known downstream signaling pathways of the P2Y13 receptor that this compound would inhibit?

A5: The P2Y13 receptor primarily couples to the Gαi subunit of the G protein.[4] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The P2Y13 receptor can also couple to other G proteins, such as Gq, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] Additionally, P2Y13 activation can trigger other signaling cascades, including the MAPK and PI3K/Akt pathways.[5]

Troubleshooting Guides

Issue 1: Inconsistent or no antagonist effect observed.

Possible Cause Troubleshooting Steps
Degraded this compound Ensure the compound has been stored correctly at -20°C (powder) or -80°C (solution).[2] Prepare fresh stock solutions.
Incorrect Concentration Verify the calculations for your stock solution and working dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration.
Low Receptor Expression Confirm the expression of the P2Y13 receptor in your experimental system (e.g., cell line, tissue) using techniques like qPCR or western blotting.
Agonist Concentration Too High As a competitive antagonist, the effect of this compound can be overcome by high concentrations of the agonist (e.g., ADP). Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC80).

Issue 2: Poor solubility of this compound in aqueous media.

Possible Cause Troubleshooting Steps
Incorrect Solvent This compound is soluble in water.[1] Avoid using organic solvents for the final working solution in aqueous-based assays.
Precipitation at High Concentrations While soluble up to 70 mM, precipitation may occur in complex media.[1] Prepare a higher concentration stock solution and dilute it further in your assay buffer. Use sonication to aid dissolution of the stock solution.[2]

Issue 3: Potential off-target effects.

Possible Cause Troubleshooting Steps
Interaction with other P2Y receptors Although highly selective, at very high concentrations, this compound might interact with P2Y1 or P2Y12 receptors.[1][2] Use the lowest effective concentration of this compound. Include control experiments with cell lines expressing only P2Y1 or P2Y12 to confirm the specificity of the observed effect.
Non-specific binding Include appropriate vehicle controls in your experiments.

Quantitative Data Summary

ParameterValueReference
pIC50 5.97[1][2]
Selectivity > 20-fold over P2Y1 and P2Y12 receptors[1][2]
Molecular Weight 474.66 g/mol [1]
Solubility in Water Up to 70 mM[1]
Purity ≥96%[1]

Experimental Protocols

Detailed Methodology for Inositol Trisphosphate (IP3) Formation Assay

This protocol is designed to measure the antagonist effect of this compound on P2Y13 receptor-mediated IP3 production in a cell-based assay.

Materials:

  • Cells expressing the P2Y13 receptor (e.g., 1321N1 human astrocytoma cells co-transfected with P2Y13 and Gα16)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • P2Y13 receptor agonist (e.g., ADP)

  • IP3 ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture: Plate the P2Y13-expressing cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in water (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a solution of the P2Y13 agonist (e.g., ADP) in the assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation:

    • Wash the cells once with the assay buffer.

    • Add the prepared dilutions of this compound to the respective wells.

    • Include wells with assay buffer only as a negative control and wells with vehicle as a vehicle control.

    • Incubate the plate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add the prepared agonist solution to all wells except the negative control wells.

    • Incubate for a predetermined optimal time (e.g., 30 seconds to 10 minutes) at 37°C to stimulate IP3 production.

  • Cell Lysis and IP3 Measurement:

    • Terminate the reaction by lysing the cells according to the instructions of the IP3 ELISA kit.

    • Measure the intracellular IP3 concentration using the IP3 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Plot the measured IP3 levels against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Mandatory Visualizations

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y13 P2Y13 Receptor G_protein Gi/q Protein P2Y13->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ADP ADP ADP->P2Y13 Agonist MRS2211 This compound MRS2211->P2Y13 Antagonist ATP ATP ATP->AC Substrate Downstream Downstream Effects cAMP->Downstream PIP2 PIP2 PIP2->PLC Substrate IP3->Downstream DAG->Downstream

Caption: P2Y13 Receptor Signaling Pathway with this compound Inhibition.

Troubleshooting_Workflow start Experiment Shows Inconsistent/No Effect check_reagents Check Reagent Stability and Concentration start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Verify Cell Health and Receptor Expression cells_ok Cells OK? check_cells->cells_ok optimize_assay Optimize Assay Conditions (e.g., Agonist Concentration) assay_optimized Assay Optimized? optimize_assay->assay_optimized reagents_ok->check_cells Yes prepare_fresh Prepare Fresh Reagents reagents_ok->prepare_fresh No cells_ok->optimize_assay Yes new_cells Use New Cell Stock/ Confirm Expression cells_ok->new_cells No rerun_optimization Re-run Assay Optimization assay_optimized->rerun_optimization No success Problem Resolved assay_optimized->success Yes prepare_fresh->check_reagents new_cells->check_cells rerun_optimization->optimize_assay consult Consult Further/ Consider Off-Target Effects rerun_optimization->consult

Caption: Troubleshooting Workflow for this compound Experiments.

References

MRS 2211 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 2211. The information is designed to address potential lot-to-lot variability issues and other common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a competitive and selective antagonist of the P2Y13 receptor.[1][2][3] The P2Y13 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). By competitively binding to the P2Y13 receptor, this compound blocks the downstream signaling initiated by ADP.

Q2: What are the key properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt[2][4]
Molecular Formula C₁₄H₁₀ClN₄Na₂O₈P[2][4]
Molecular Weight 474.66 g/mol [2]
Purity Typically ≥96%[2][4]
pIC₅₀ 5.97[1][2][3]
IC₅₀ ~107 nMCalculated from pIC₅₀
Solubility Soluble in water to 70 mM[2]
Storage Desiccate at -20°C[2]

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, prepare stock solutions in high-purity, sterile water.[2][3] It is recommended to prepare concentrated stock solutions (e.g., 10-70 mM) and aliquot them into smaller volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Before use, thaw the aliquot and dilute it to the final working concentration in your assay buffer.

Q4: What is lot-to-lot variability and why is it a concern for small molecules like this compound?

Lot-to-lot variability refers to the differences in the properties and performance of a chemical compound from different manufacturing batches. For small molecules like this compound, this can manifest as variations in purity, the presence of impurities or isomers, different salt forms, or varying levels of hydration. These differences can lead to inconsistent experimental results, affecting the reproducibility and reliability of your data.

Q5: What are the potential sources of lot-to-lot variability in this compound and how can they be assessed?

The table below outlines potential sources of variability and the analytical methods that can be used for their assessment.

Source of VariabilityPotential Impact on ExperimentsRecommended Analytical Method
Purity Altered potency (IC₅₀) and efficacy.High-Performance Liquid Chromatography (HPLC)[5][6], Liquid Chromatography-Mass Spectrometry (LC-MS)[5]
Impurities Off-target effects, altered biological activity.HPLC[6][7], LC-MS[7]
Isomeric Content Different isomers may have different potencies or off-target activities.Chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy
Salt Form/Counterion Affects molecular weight and solubility.Elemental Analysis, Ion Chromatography
Hydration State Affects molecular weight, leading to errors in concentration calculations.Thermogravimetric Analysis (TGA), Karl Fischer Titration
Solubility Incomplete dissolution can lead to lower effective concentrations.Visual inspection, light scattering assays

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀ Values for this compound Between Experiments

Question: We are observing significant shifts in the IC₅₀ value of this compound in our cell-based assays across different experimental dates. What could be the cause?

Answer: Inconsistent IC₅₀ values are a common issue and can stem from several factors.[8][9] The troubleshooting table below outlines potential causes and solutions.

Potential CauseTroubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. Thaw a new vial of cells after a defined number of passages.
Cell Seeding Density Maintain a consistent cell seeding density for all dose-response experiments. Ensure cells are in the exponential growth phase during the experiment.
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
Assay Incubation Time Keep the incubation time with this compound consistent across all experiments.
Lot-to-Lot Variability If you have started using a new lot of this compound, perform a validation experiment to compare its performance with the previous lot.
Issue 2: High Variability Between Replicate Wells for the Same this compound Concentration

Question: Our dose-response curves for this compound show large error bars, indicating high variability among technical replicates. How can we reduce this?

Answer: High variability between replicates often points to technical inconsistencies in the assay setup.[8][9]

  • Pipetting Inaccuracy: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and a master mix for reagents to minimize well-to-well variability.

  • Inconsistent Cell Plating: Ensure a homogenous cell suspension before and during plating.

  • Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[8]

  • Compound Precipitation: Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, sonication or gentle warming may help to redissolve the compound.[8]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for this compound Activity

This protocol describes how to measure the antagonist activity of this compound by assessing its ability to inhibit ADP-induced calcium mobilization in a cell line endogenously or recombinantly expressing the P2Y13 receptor.[10][11]

Materials:

  • Cells expressing the P2Y13 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • ADP (agonist)

  • This compound (antagonist)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Wash: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., assay buffer with the same final concentration of DMSO if used).

  • Calcium Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. Inject a pre-determined concentration of ADP (e.g., the EC₈₀) into each well and record the change in fluorescence.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a control with no ADP addition (100% inhibition). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Western Blot for Inhibition of ERK Phosphorylation by this compound

This protocol is designed to assess the inhibitory effect of this compound on ADP-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[12][13][14]

Materials:

  • Cells expressing the P2Y13 receptor

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of this compound for 30 minutes. Stimulate the cells with ADP for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with the primary antibody against t-ERK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for both p-ERK and t-ERK using densitometry software. Calculate the ratio of p-ERK to t-ERK for each treatment condition and normalize to the ADP-stimulated control.

Visualizations

P2Y13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Agonist MRS2211 This compound MRS2211->P2Y13 Antagonist Gi Gi Protein P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates MEK MEK Gi->MEK Activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Activation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Regulates

Caption: P2Y13 Receptor Signaling Pathway.

QC_Workflow start Receive New Lot of this compound check_coa Review Certificate of Analysis (CoA) - Purity (HPLC) - Identity (MS, NMR) start->check_coa prepare_stock Prepare Stock Solution (e.g., 10 mM in water) check_coa->prepare_stock check_solubility Check Solubility (Visual Inspection) prepare_stock->check_solubility run_functional_assay Perform Functional Assay (e.g., Calcium Mobilization) check_solubility->run_functional_assay Soluble troubleshoot_solubility Troubleshoot Solubility (Sonication, gentle warming) check_solubility->troubleshoot_solubility Not Soluble compare_ic50 Compare IC50 to Previous Lot (within acceptable range?) run_functional_assay->compare_ic50 pass Lot Passed QC Ready for Use compare_ic50->pass Yes fail Lot Failed QC Contact Supplier compare_ic50->fail No retest_solubility Re-test Solubility troubleshoot_solubility->retest_solubility retest_solubility->run_functional_assay Soluble retest_solubility->fail Not Soluble

Caption: Quality Control Workflow for New Lots of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Check Reagents & Solutions - Freshly prepared? - Correct concentrations? start->check_reagents check_cells Check Cell Culture - Passage number? - Seeding density? - Contamination? check_reagents->check_cells Reagents OK resolved Issue Resolved check_reagents->resolved Issue Found check_protocol Review Experimental Protocol - Consistent incubation times? - Pipetting technique? check_cells->check_protocol Cells OK check_cells->resolved Issue Found check_compound Evaluate this compound Stock - New lot? - Stored correctly? - Freeze-thaw cycles? check_protocol->check_compound Protocol OK check_protocol->resolved Issue Found re_validate_lot Re-validate this compound Lot (Compare to previous lot) check_compound->re_validate_lot New Lot contact_support Contact Technical Support check_compound->contact_support No Obvious Issue re_validate_lot->resolved

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Addressing Precipitation of MRS 2211 in Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of MRS 2211, a selective P2Y13 receptor antagonist, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a competitive and selective antagonist for the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by ADP.[1][2] Maintaining its solubility in culture media is critical for accurate and reproducible experimental results, as precipitation leads to an unknown and reduced effective concentration, compromising the validity of the data.

Q2: My this compound solution precipitated after being added to my cell culture medium. What are the common causes?

Precipitation of this compound in aqueous-based culture media can occur for several reasons:

  • Improper Solubilization: While this compound is water-soluble, incomplete initial dissolution can lead to particles that act as seeds for further precipitation.[3]

  • Solvent Shock: If a stock solution is prepared in a solvent other than water (e.g., DMSO, though not recommended as the primary choice), the rapid dilution into the aqueous medium can cause the compound to "crash out" of the solution.[4]

  • Media Composition and pH: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[5] High concentrations of certain components, or the pH of the physiological buffer system (e.g., bicarbonate), can influence the solubility of this compound and lead to precipitation.[6]

  • Temperature Fluctuations: Shifting the compound from storage temperature (e.g., -20°C) to room temperature and then to an incubator at 37°C can affect its stability and solubility.[4]

  • Concentration Issues: The final concentration of this compound in the media may exceed its solubility limit under the specific experimental conditions.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Water is the recommended solvent for preparing stock solutions of this compound.[1] It is a disodium salt, which contributes to its aqueous solubility. For concentrations up to 20 mg/mL (approximately 42 mM), ultrasonic assistance may be required to ensure complete dissolution.[3]

Q4: How should I properly store my this compound stock solution?

For long-term storage, the solid compound should be stored desiccated at -20°C.[1] Once prepared, aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[3]

Q5: Can I filter my this compound working solution?

Yes, it is highly recommended to sterile-filter the final working solution, especially if you prepared the stock in water, before adding it to your cell culture. Use a 0.22 µm filter to remove any potential microbial contaminants or micro-precipitates.[3]

Troubleshooting Guide: this compound Precipitation

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding stock solution to media. Solvent Shock / Supersaturation: The compound is rapidly coming out of solution due to the change in solvent environment or exceeding its solubility limit.1. Prepare the stock solution in sterile water.[3]2. Perform a step-wise dilution: first dilute the stock into a small volume of media, mix gently, and then add this to the final culture volume.[4]3. Pre-warm the media to 37°C before adding the compound.
Solution is cloudy or contains visible particles after thawing. Incomplete Dissolution / Freeze-Thaw Issues: The compound did not fully dissolve initially, or precipitation occurred during freezing/thawing.1. Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming or sonication may help.[3]2. Vortex the stock solution gently after thawing and before use.3. Store the stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Precipitate appears over time in the incubator (e.g., after several hours). Compound Instability / Media Interaction: The compound may be less stable at 37°C in the specific culture medium, or it may be interacting with media components over time.[4]1. Prepare fresh working solutions immediately before each experiment.2. Test the solubility of this compound in a small volume of the specific medium for the duration of the experiment before treating cells.3. Consider using a different basal medium if interactions are suspected. The pH and buffer capacity of the medium can affect drug precipitation.[6]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water70 mM[1]33.23 mg/mLMay require sonication to achieve higher concentrations.[3]

Table 2: Example Stock Solution Preparation in Water (M.W. 474.66 g/mol )

Desired Stock ConcentrationMass of this compoundVolume of Sterile Water
70 mM33.23 mg1.0 mL
35 mM16.61 mg1.0 mL
10 mM4.75 mg1.0 mL
1 mM1.0 mg2.1 mL

Note: Always use the batch-specific molecular weight found on the product vial or Certificate of Analysis for precise calculations.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in Water

Objective: To prepare a sterile, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tube or microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass of this compound based on the desired concentration and final volume, using the batch-specific molecular weight.

  • Weigh the this compound powder accurately and transfer it to a sterile conical tube.

  • Add the calculated volume of sterile water to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.[3]

  • Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles.[3]

  • Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Objective: To add this compound to cell culture media without causing precipitation.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Cell culture medium, pre-warmed to 37°C

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Gently vortex the thawed stock solution to ensure homogeneity.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.

  • Recommended Step-wise Dilution: a. Pipette the required volume of this compound stock solution into a sterile tube. b. Add a small volume (e.g., 10-20 times the stock volume) of the pre-warmed culture medium to this tube. c. Gently mix by pipetting up and down or flicking the tube. Do not vortex vigorously, as this can denature proteins in the medium.[4]

  • Transfer this intermediate dilution to the final volume of your cell culture medium and swirl gently to mix.

  • Visually inspect the final medium for any signs of precipitation or cloudiness before adding it to your cells.

Mandatory Visualizations

Signaling Pathway of P2Y13 Receptor Inhibition

P2Y13_Signaling_Pathway ADP ADP P2Y13 P2Y13 Receptor (Gi-coupled) ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Inhibits Gi Gi Protein (α, βγ subunits) P2Y13->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., altered NSC division) cAMP->Response Leads to

P2Y13 receptor signaling pathway and its inhibition by this compound.
Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Start: Precipitate Observed CheckStock Check Stock Solution: 1. Solvent (Water?) 2. Appearance (Clear?) Start->CheckStock StockOK Stock is OK CheckStock->StockOK Yes StockBad Stock is Cloudy/ Incorrect Solvent CheckStock->StockBad No CheckDilution Check Dilution Protocol: Used step-wise dilution? StockOK->CheckDilution RemakeStock Action: Remake Stock - Use sterile water - Ensure full dissolution - Filter sterilize StockBad->RemakeStock End Problem Resolved RemakeStock->End DilutionOK Dilution Protocol OK CheckDilution->DilutionOK Yes DilutionBad Direct Dilution Used CheckDilution->DilutionBad No CheckMedia Check Media Compatibility: Precipitation over time? DilutionOK->CheckMedia FixDilution Action: Improve Dilution - Pre-warm media - Use intermediate dilution step DilutionBad->FixDilution FixDilution->End MediaOK No, Precipitate is Immediate CheckMedia->MediaOK No MediaBad Yes, Precipitate Forms in Incubator CheckMedia->MediaBad Yes MediaOK->End FixMedia Action: Address Stability - Prepare fresh before use - Test solubility in media alone - Lower final concentration MediaBad->FixMedia FixMedia->End

A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Protocol Refinement for MRS 2211 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRS 2211 in their experiments. The information is designed to offer direct support for specific issues that may be encountered.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a competitive and selective antagonist for the P2Y13 receptor, a G protein-coupled receptor (GPCR). It is often used in research to investigate the physiological and pathological roles of the P2Y13 receptor.
What is the potency of this compound? This compound has a pIC50 of approximately 5.97.[1] This corresponds to an IC50 of approximately 107 nM.
How selective is this compound? This compound displays greater than 20-fold selectivity for the P2Y13 receptor over the P2Y1 and P2Y12 receptors.[1]
How should I store this compound? This compound should be stored desiccated at -20°C for long-term storage.
How do I prepare a stock solution of this compound? This compound is soluble in water up to 70 mM. For a stock solution, dissolve the compound in high-purity water. For example, to make a 10 mM stock solution, dissolve 4.75 mg of this compound (assuming a molecular weight of 474.66 g/mol ) in 1 mL of water. It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no antagonist activity observed. Incorrect concentration of this compound: Calculation error or degradation of the compound.- Double-check all calculations for dilutions. - Prepare a fresh stock solution of this compound. - Ensure proper storage conditions have been maintained.
Low receptor expression: The cell line used may not express sufficient levels of the P2Y13 receptor.- Confirm P2Y13 receptor expression in your cell line using techniques like qPCR or Western blotting. - Consider using a cell line known to express P2Y13 or a system with heterologous expression of the receptor.
Assay conditions are not optimal: Incubation times or agonist concentrations may need adjustment.- Optimize the pre-incubation time with this compound (typically 15-30 minutes). - Ensure the agonist concentration used is near its EC80 to allow for competitive antagonism to be observed.
High background signal in the assay. Autofluorescence of this compound: The compound itself may be contributing to the signal.- Run a control with this compound alone (no cells or agonist) to determine its intrinsic fluorescence at the assay wavelengths.
Non-specific binding: this compound may be binding to other components in the assay.- Include appropriate controls, such as a non-targeting antagonist or cells that do not express the P2Y13 receptor.
Precipitation of this compound in culture medium. Solubility limit exceeded: The concentration of this compound in the final assay volume is too high.- Although water-soluble, high concentrations in complex media can sometimes lead to precipitation. Ensure the final concentration is well below the solubility limit. - Visually inspect the medium after adding this compound for any signs of precipitation.
Interaction with media components: Components in the serum or media may be causing the compound to precipitate.- Prepare dilutions in a simplified buffer (e.g., HBSS) to see if the issue persists. - Consider reducing the serum concentration during the assay if possible.
High variability between replicate wells. Inconsistent cell seeding: Uneven cell density across the plate.- Ensure a homogenous cell suspension before and during plating. - Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
Pipetting errors: Inaccurate or inconsistent liquid handling.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to be added to the wells to minimize pipetting variability.

Experimental Protocols

Cell-Based P2Y13 Receptor Antagonist Assay (Calcium Mobilization)

This protocol is adapted for a fluorescent-based calcium mobilization assay, a common method for studying Gq-coupled GPCRs. Since P2Y13 is primarily Gi-coupled, this assay is most effective in cells co-expressing a promiscuous G protein (e.g., Gα16) that couples to the phospholipase C pathway, or in cell lines where P2Y13 activation leads to a measurable calcium response.

Materials:

  • Cells expressing the P2Y13 receptor (e.g., 1321N1 human astrocytoma cells transfected with the human P2Y13 receptor and a promiscuous G protein).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • P2Y13 receptor agonist (e.g., ADP).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 1 hour at 37°C.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the dye loading solution and wash the cells gently with assay buffer.

    • Add the this compound dilutions to the appropriate wells. For control wells, add assay buffer without the antagonist.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Agonist Stimulation and Signal Reading:

    • Prepare the agonist (e.g., ADP) solution in assay buffer at a concentration that will yield an EC80 response.

    • Place the plate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline reading for a few seconds, then inject the agonist into the wells.

    • Continue recording the fluorescence for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the control wells (agonist only).

    • Plot the normalized response against the log concentration of this compound to generate an inhibition curve and calculate the IC50 value.

Data Presentation

Table 1: Potency and Selectivity of this compound

ParameterValueReference
pIC50 5.97[1]
IC50 (calculated) ~107 nM
Selectivity >20-fold over P2Y1 and P2Y12[1]

Note: The IC50 value is calculated from the pIC50 and may vary depending on experimental conditions.

Visualizations

P2Y13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y13 P2Y13 Receptor G_protein Gi/o Protein P2Y13->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK MAPK Pathway G_protein->MAPK Activates IL6_STAT3 IL-6/STAT3 Pathway G_protein->IL6_STAT3 Activates cAMP cAMP AC->cAMP Produces ADP ADP ADP->P2Y13 Agonist MRS2211 This compound MRS2211->P2Y13 Antagonist Akt Akt PI3K->Akt Downstream Downstream Effects (e.g., Cell Survival, Inflammation) PI3K->Downstream GSK3 GSK3 Akt->GSK3 MAPK->Downstream IL6_STAT3->Downstream

Caption: P2Y13 Receptor Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Incubate for 24-48h A->B C 3. Load Cells with Calcium Dye B->C D 4. Pre-incubate with this compound C->D E 5. Stimulate with Agonist (ADP) D->E F 6. Measure Fluorescence E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Workflow for a Cell-Based this compound Antagonist Assay.

References

Technical Support Center: Minimizing Cytotoxicity of MRS 2211 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the P2Y13 receptor antagonist, MRS 2211, in long-term cellular studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a competitive and selective antagonist of the P2Y13 receptor.[1][2][3][4] The P2Y13 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[5][6]

Q2: Is this compound expected to be cytotoxic?

A2: The P2Y13 receptor has been implicated in pro-apoptotic signaling. Activation of P2Y13 can lead to an increase in caspase-3 activity and a reduction in cell proliferation. As an antagonist, this compound has been shown to reverse these effects, promoting cell survival through the enhancement of ERK1/2, Akt/PKB, and CREB phosphorylation. Therefore, inherent cytotoxicity of this compound is expected to be low. Observed cell death in long-term studies is more likely due to secondary effects.

Q3: What are the potential causes of cytotoxicity observed in long-term studies with this compound?

A3: Several factors could contribute to cytotoxicity in long-term experiments:

  • Compound Instability: Small molecules can degrade in cell culture media over time, and their degradation products may be toxic.[7][8]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations, and its effects can be cumulative.[1]

  • High Compound Concentration: The concentration of this compound used may be too high for the specific cell line, leading to off-target effects or overwhelming cellular machinery.

  • Suboptimal Culture Conditions: Nutrient depletion or waste product accumulation in long-term cultures can sensitize cells to the effects of any exogenous compound.

Q4: How can I determine the optimal non-toxic concentration of this compound for my experiments?

A4: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and the half-maximal cytotoxic concentration (CC50) for your specific cell line. This will allow you to identify a therapeutic window where you can observe the desired antagonism of the P2Y13 receptor without significant cell death.

Q5: How often should I replenish this compound in my long-term culture?

A5: The stability of this compound in your specific cell culture medium and conditions should be determined empirically. For long-term experiments, it is advisable to replace the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot unexpected cytotoxicity when using this compound.

Issue Potential Cause Suggested Solution
High cytotoxicity observed at the desired working concentration. 1. Concentration is too high: The effective concentration for P2Y13 antagonism may be cytotoxic for your cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1]1. Perform a dose-response curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line. 2. Lower solvent concentration: Ensure the final solvent concentration is below 0.1% (v/v). Always include a vehicle-only control.
Inconsistent results between experiments. 1. Variations in cell seeding density: Inconsistent starting cell numbers can affect the outcome. 2. Compound degradation: this compound may not be stable over the entire duration of the experiment. 3. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.1. Standardize cell seeding: Use a consistent cell number for all experiments. 2. Replenish this compound: For long-term studies, change the media and re-add fresh this compound every 24-48 hours. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell line.
Gradual increase in cell death over several days. 1. Cumulative toxicity: Even low concentrations of this compound or its solvent may become toxic over extended periods. 2. Nutrient depletion/waste accumulation: Standard culture conditions may not be sufficient for long-term viability.1. Lower the concentration: Use the lowest effective concentration of this compound. 2. Optimize culture conditions: Change the media more frequently to replenish nutrients and remove waste products.
Discrepancy between different cytotoxicity assays. 1. Different mechanisms of cell death: Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect one without immediately affecting the other.[10] 2. Assay interference: this compound might interfere with the chemistry of a specific assay.1. Use multiple assays: Employ at least two mechanistically different assays to confirm cytotoxicity (e.g., a metabolic assay like MTT or MTS, and a membrane integrity assay like LDH release or a dye-based viability assay). 2. Run cell-free controls: Test for direct interference of this compound with your assay reagents.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol is for determining the concentration range of this compound that is not cytotoxic to the cells.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%) across all wells, including a vehicle-only control.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired duration of your long-term study (e.g., 24, 48, 72 hours, or longer, with media changes and compound replenishment as needed).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the CC50.

Protocol 2: Assessment of Apoptosis using a Caspase-3 Activity Assay

This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Cells treated with this compound as in Protocol 1

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time, collect the cells and lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate.

    • Add the caspase-3 substrate and reaction buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the vehicle control.

Visualizations

Signaling Pathways

P2Y13_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y13_Receptor P2Y13 Receptor ADP->P2Y13_Receptor Binds Gi Gi P2Y13_Receptor->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., inhibition of apoptosis) PKA->Cellular_Response

Cell_Survival_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt_PKB Akt/PKB PI3K->Akt_PKB Transcription_Factors Transcription Factors Akt_PKB->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Pro-survival) Transcription_Factors->Gene_Expression

Caspase_3_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase_8 Caspase-8 Death_Receptor->Caspase_8 Caspase_3 Caspase-3 Caspase_8->Caspase_3 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 Apaf_1->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Experimental Workflow

Experimental_Workflow Start Start Dose_Response 1. Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response Determine_Concentration 2. Determine Non-Toxic Working Concentration Dose_Response->Determine_Concentration Long_Term_Experiment 3. Conduct Long-Term Experiment with Replenishment Determine_Concentration->Long_Term_Experiment Assess_Cytotoxicity 4. Assess Cytotoxicity (e.g., LDH, Viability Dye) Long_Term_Experiment->Assess_Cytotoxicity Investigate_Mechanism 5. Investigate Mechanism (e.g., Caspase-3 Assay) Assess_Cytotoxicity->Investigate_Mechanism Analyze_Data 6. Analyze and Interpret Data Investigate_Mechanism->Analyze_Data End End Analyze_Data->End

References

Validation & Comparative

Comparative Guide to Validating the Antagonist Activity of MRS 2211 at the P2Y13 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS 2211, a selective antagonist of the P2Y13 receptor, with other relevant compounds. It includes quantitative data on antagonist potency, detailed experimental protocols for validation, and visual representations of key biological pathways and workflows to support your research and development efforts in targeting the P2Y13 receptor.

Introduction to this compound and the P2Y13 Receptor

The P2Y13 receptor is a G-protein coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP). It plays a significant role in various physiological processes, including immune responses, lipid metabolism, and neuronal function. This compound is a well-characterized competitive antagonist of the P2Y13 receptor, exhibiting selectivity over other P2Y receptor subtypes, particularly P2Y1 and P2Y12.[1] Validating the antagonist activity of compounds like this compound is crucial for developing novel therapeutics targeting P2Y13-mediated pathways.

Quantitative Comparison of P2Y13 Receptor Antagonists

The following table summarizes the antagonist potency of this compound and other compounds at the human P2Y13 receptor. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.

Compound NameAntagonist TypepIC50IC50Selectivity Notes
This compound Competitive5.97[1]~107 nM>20-fold selective over P2Y1 and P2Y12 receptors.[1]
PPADSNon-selective-~10 µM[2]Also antagonizes other P2X and P2Y receptors.
MRS2603Competitive--Antagonist at both P2Y1 and P2Y13 receptors.
Cangrelor (AR-C69931MX)Reversible-4 nM[3]Also a potent P2Y12 antagonist.[4]
TicagrelorReversible--Known to inhibit P2Y13-transfected cells; specific IC50 at P2Y13 not readily available. Also a P2Y12 antagonist.[5]

Signaling Pathways of the P2Y13 Receptor

The P2Y13 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. Upon activation by an agonist like ADP, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the P2Y13 receptor can couple to Gαq, activating the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations. Furthermore, P2Y13 receptor activation has been shown to modulate the PI3K/Akt/GSK3 and ERK1/2 signaling pathways, which are critical for cell survival and proliferation.

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y13 P2Y13 Receptor Gai Gαi P2Y13->Gai Couples to Gaq Gαq P2Y13->Gaq Couples to PI3K_Akt PI3K/Akt Pathway P2Y13->PI3K_Akt Modulates ERK ERK1/2 Pathway P2Y13->ERK Modulates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ADP ADP (Agonist) ADP->P2Y13 Activates MRS2211 This compound (Antagonist) MRS2211->P2Y13 Blocks Gai->AC Inhibits Gaq->PLC Activates Ca2 [Ca2+] ↑ IP3->Ca2

P2Y13 Receptor Signaling Pathways

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of P2Y13-Expressing Cells

This protocol describes the standard procedure for culturing a cell line, such as 1321N1 human astrocytoma cells, engineered to express the human P2Y13 receptor.

Materials:

  • 1321N1 human astrocytoma cells stably expressing the human P2Y13 receptor

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well plates

Procedure:

  • Cell Culture: Maintain cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge.

  • Seeding for Assay: Resuspend the cell pellet in fresh medium and seed into 96-well plates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24-48 hours before the assay.

Protocol 2: Inositol Trisphosphate (IP3) Formation Assay

This assay measures the accumulation of IP3, a downstream product of P2Y13 receptor activation via the Gq pathway, and is used to quantify the antagonist activity of test compounds.

Materials:

  • P2Y13-expressing cells seeded in 96-well plates

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • ADP (agonist)

  • This compound or other test antagonists

  • IP3 assay kit (commercially available)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash the seeded cells with Assay Buffer.

  • Antagonist Incubation: Add the desired concentrations of the antagonist (e.g., this compound) to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a submaximal concentration (e.g., EC80) of ADP to the wells and incubate for a predetermined time (e.g., 30-60 seconds) at 37°C.

  • Assay Termination: Stop the reaction by removing the medium and adding ice-cold lysis buffer.

  • IP3 Measurement: Determine the IP3 concentration in the cell lysates using a commercial IP3 assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP3 concentration against the antagonist concentration to determine the IC50 value.

Experimental Workflow for Antagonist Validation

The following diagram illustrates a typical workflow for validating the antagonist activity of a compound like this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout & Analysis A Seed P2Y13-expressing cells in 96-well plates B Incubate cells for 24-48h A->B C Pre-incubate with varying concentrations of this compound (Antagonist) B->C D Stimulate with a fixed concentration of ADP (Agonist) C->D E Terminate reaction and lyse cells D->E F Measure downstream signaling (e.g., IP3 levels or cAMP inhibition) E->F G Data Analysis: Calculate IC50 value F->G

References

A Comparative Guide to MRS 2211 and Other P2Y13 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the P2Y13 receptor. This guide provides a comprehensive comparison of MRS 2211 with other known P2Y13 antagonists, supported by experimental data and detailed protocols to aid in your research.

The P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), is implicated in a variety of physiological processes, including cholesterol metabolism, bone homeostasis, and neuronal function.[1] Understanding its signaling pathways and the pharmacological tools to modulate its activity is paramount for advancing therapeutic strategies.

Quantitative Comparison of P2Y13 Antagonists

The following tables summarize the binding affinities and inhibitory potencies of this compound and other compounds that exhibit antagonistic activity at the P2Y13 receptor. This data is crucial for selecting the most appropriate tool compound for your experimental needs.

Table 1: Affinity of Selected Antagonists at P2Y Receptor Subtypes

CompoundP2Y1 pKiP2Y12 pKiP2Y13 pKi
This compound 5.05.06.3
MRS 25009.14.04.0
PSB 07396.07.66.0

Data sourced from a study on purinergic receptors in rats, with affinity values obtained from human P2Y receptors.[2]

Table 2: Potency of Various Antagonists at the Human P2Y13 Receptor

AntagonistpIC50
Cangrelor8.3
Ap4A6.7
MRS 26036.2
This compound 6.0
Reactive blue-25.7
Suramin5.6
2MeSAMP5.6
PPADS4.9

Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.[3] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

This compound is a competitive antagonist of the P2Y13 receptor with a pIC50 of approximately 6.0.[3][4][5] It demonstrates over 20-fold selectivity for P2Y13 over the P2Y1 and P2Y12 receptors.[4][5] While other compounds like Cangrelor show higher potency at the P2Y13 receptor, their selectivity profiles across other P2Y subtypes should be carefully considered for specific applications.

P2Y13 Receptor Signaling Pathways

The P2Y13 receptor is versatile in its signaling capabilities.[6] It canonically couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7] However, it can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and the mobilization of intracellular calcium.[8] Furthermore, P2Y13 receptor activation can trigger other important signaling cascades, including the PI3K/Akt/GSK3 and MAPK/ERK pathways, which are involved in cell survival and proliferation.[9][10]

P2Y13_Signaling_Pathways cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y13 P2Y13 Receptor Gi Gi P2Y13->Gi Gq Gq P2Y13->Gq PI3K_Akt PI3K/Akt Pathway P2Y13->PI3K_Akt MAPK_ERK MAPK/ERK Pathway P2Y13->MAPK_ERK AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 ADP ADP ADP->P2Y13 Gi->AC Gq->PLC Cellular_Response Cellular Response (e.g., Survival, Proliferation) cAMP->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Ca2->Cellular_Response PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

P2Y13 Receptor Signaling Cascades

Experimental Protocols

To facilitate the characterization of P2Y13 antagonists, detailed methodologies for key functional assays are provided below.

Inositol Trisphosphate (IP3) Formation Assay

This assay measures the accumulation of IP3, a downstream product of Gq-coupled P2Y13 receptor activation.

Cell Culture and Seeding:

  • Culture 1321N1 human astrocytoma cells stably co-expressing the human P2Y13 receptor and the Gα16 protein in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Maintain cells at 37°C in a 5% CO₂ humidified incubator.

  • For the assay, seed cells into 96-well plates at a density of 2-4 x 10⁴ cells per well and allow them to adhere for 24-48 hours.[1]

Assay Procedure:

  • Cell Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.[1]

  • Antagonist Pre-incubation: Wash the cells once with Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4). Add 50 µL of Assay Buffer containing the desired concentrations of the P2Y13 antagonist to the wells. Incubate for 15-30 minutes at 37°C.[1]

  • Agonist Stimulation: Add 50 µL of Assay Buffer containing ADP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. The final volume in each well should be 100 µL. Incubate for an optimal time, typically 30-60 seconds, at 37°C.[1]

  • Assay Termination and Cell Lysis: Terminate the reaction by adding 100 µL of ice-cold cell lysis buffer (e.g., 0.1 M HCl or as provided in the IP3 kit) to each well. Incubate on ice for 10-15 minutes with gentle shaking.[1]

  • IP3 Measurement: Measure the IP3 concentration in the cell lysates using a commercially available IP3 detection kit (e.g., ELISA-based) according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage inhibition of the ADP-induced IP3 formation by the antagonist at each concentration. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

IP3_Assay_Workflow A Seed P2Y13-expressing cells in 96-well plate B Starve cells (optional) A->B C Pre-incubate with P2Y13 antagonist B->C D Stimulate with ADP (agonist) C->D E Terminate reaction and lyse cells D->E F Measure IP3 concentration E->F G Data analysis (IC50 determination) F->G

IP3 Formation Assay Workflow
Cyclic AMP (cAMP) Inhibition Assay

This functional assay measures the ability of a P2Y13 antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of Gi-coupled receptor activation.

Cell Preparation:

  • Use a cell line stably expressing the human P2Y13 receptor (e.g., CHO-K1 cells).

  • Culture and harvest the cells as per standard laboratory protocols.

Assay Procedure:

  • Cell Plating: Plate the cells in a suitable microplate (e.g., 96-well or 384-well) at an optimized density.

  • Antagonist Incubation: Add the P2Y13 antagonist at various concentrations to the wells and incubate for a predetermined time.

  • Agonist and Forskolin Stimulation: Add the P2Y13 agonist (e.g., ADP) along with forskolin (an adenylyl cyclase activator) to the wells. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi-coupled receptor more pronounced.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels and calculate the IC50 value.

References

A Researcher's Guide: MRS 2211 vs. MRS 2578 for P2Y Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of purinergic signaling, the selective modulation of P2Y receptors is paramount for dissecting their physiological and pathological roles. This guide provides a comprehensive comparison of two widely used antagonists, MRS 2211 and MRS 2578, offering researchers a clear perspective on their distinct pharmacological profiles and applications. P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like ATP, ADP, UTP, and UDP, playing critical roles in processes ranging from platelet aggregation to inflammation and neurotransmission.[1][2][3] The specificity of pharmacological tools is crucial for accurately attributing cellular responses to a particular receptor subtype.

This compound serves as a competitive antagonist for the P2Y13 receptor, while MRS 2578 is a potent and selective antagonist for the P2Y6 receptor.[4][5][6][7] Their distinct targets and mechanisms of action make them suitable for different research questions. This guide will delve into their quantitative pharmacological data, the signaling pathways they modulate, and the experimental protocols used for their characterization.

Comparative Pharmacological Data

The selection of an appropriate antagonist hinges on its potency and selectivity for the target receptor. The following table summarizes the key quantitative parameters for this compound and MRS 2578, highlighting their distinct profiles.

ParameterThis compoundMRS 2578
Primary Target P2Y13 ReceptorP2Y6 Receptor
Activity Competitive AntagonistPotent, Non-surmountable Antagonist
Potency pIC50 = 5.97[8]IC50 = 37 nM (human), 98 nM (rat)[5][7]
Selectivity > 20-fold selectivity over P2Y1 and P2Y12 receptors.[8]Insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors (IC50 > 10 µM).[5]
Endogenous Agonist ADP[9]UDP[9]

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades modulated by each antagonist is essential for interpreting experimental results. This compound and MRS 2578 block receptors that couple to different G proteins, thereby initiating distinct intracellular events.

This compound and the P2Y13 Receptor Pathway: The P2Y13 receptor, primarily activated by ADP, couples to the Gαi family of G proteins.[9][10] Activation of Gαi leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, this compound prevents the ADP-mediated reduction in cAMP levels, thus influencing cAMP-dependent signaling pathways.

G_protein_signaling cluster_membrane Plasma Membrane cluster_ligands cluster_Gprotein G Protein cluster_downstream Downstream Effect P2Y13 P2Y13 Receptor Gi Gαi P2Y13->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ADP ADP ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Blocks Gi->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC

P2Y13 Receptor Gαi Signaling Pathway

MRS 2578 and the P2Y6 Receptor Pathway: The P2Y6 receptor is activated by UDP and couples to Gαq proteins.[9][11][12] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[13][14] MRS 2578 effectively blocks this entire cascade by preventing the initial receptor activation by UDP.

G_protein_signaling_q cluster_membrane Plasma Membrane cluster_ligands cluster_Gprotein G Protein cluster_downstream Downstream Effects P2Y6 P2Y6 Receptor Gq Gαq P2Y6->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG UDP UDP UDP->P2Y6 Activates MRS2578 MRS 2578 MRS2578->P2Y6 Blocks Gq->PLC Activates G_beta_gamma Gβγ Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

P2Y6 Receptor Gαq Signaling Pathway

Key Experimental Protocols

Characterizing the activity of this compound and MRS 2578 typically involves functional assays that measure the downstream consequences of P2Y receptor activation. A calcium mobilization assay is a common method, particularly for Gαq-coupled receptors like P2Y6.

Protocol: Intracellular Calcium Mobilization Assay

This protocol provides a general framework for assessing the antagonist activity of MRS 2578 on P2Y6 receptors expressed in a host cell line (e.g., 1321N1 astrocytoma cells).[15]

  • Cell Culture and Plating:

    • Culture 1321N1 cells stably expressing the human P2Y6 receptor in appropriate media.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Fluorescent Dye Loading:

    • Wash the cells with a buffered salt solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add buffer containing various concentrations of the antagonist (MRS 2578) or vehicle control to the wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record a baseline fluorescence reading.

    • Inject a solution of the agonist (UDP) at a concentration known to elicit a submaximal response (e.g., EC80).

    • Immediately begin recording fluorescence changes over time (typically for 60-120 seconds). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the antagonist's effect by comparing the peak fluorescence response in antagonist-treated wells to the vehicle-treated control wells.

    • Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis cluster_analysis cell_culture 1. Culture P2Y-expressing cells plate_cells 2. Plate cells in 96-well plate cell_culture->plate_cells dye_loading 3. Load cells with Ca²⁺ dye plate_cells->dye_loading wash_cells 4. Wash excess dye dye_loading->wash_cells add_antagonist 5. Incubate with Antagonist (e.g., MRS 2578) or Vehicle wash_cells->add_antagonist read_baseline 6. Read baseline fluorescence add_antagonist->read_baseline inject_agonist 7. Inject Agonist (e.g., UDP) read_baseline->inject_agonist read_response 8. Record fluorescence change inject_agonist->read_response analyze_data 9. Calculate % Inhibition & Determine IC₅₀ read_response->analyze_data

Workflow for Calcium Mobilization Assay

Logical Relationship: Receptor Selectivity

The utility of these compounds is defined by their high selectivity for their respective targets. This specificity allows researchers to confidently attribute observed effects to the inhibition of either the P2Y13 or the P2Y6 receptor, minimizing confounding off-target effects.

selectivity cluster_compounds Antagonists cluster_receptors P2Y Receptors MRS2211 This compound P2Y1 P2Y1 MRS2211->P2Y1 Weakly Inhibits P2Y12 P2Y12 MRS2211->P2Y12 Weakly Inhibits P2Y13 P2Y13 MRS2211->P2Y13 Inhibits (High Affinity) MRS2578 MRS 2578 MRS2578->P2Y1 No Significant Inhibition P2Y6 P2Y6 MRS2578->P2Y6 Inhibits (High Affinity) Other_P2Y Other P2Y (P2Y2, P2Y4, etc.) MRS2578->Other_P2Y No Significant Inhibition

Distinct Selectivity of this compound and MRS 2578

References

Comparative Analysis of MRS 2211 Cross-Reactivity with P2Y Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the P2Y receptor antagonist, MRS 2211, focusing on its cross-reactivity with various P2Y receptor subtypes. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.

Introduction to this compound and the P2Y Receptor Family

The P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1][2] This family consists of eight distinct subtypes in humans: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[2][3] These receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention.

This compound is a competitive antagonist developed for the P2Y13 receptor.[1] Understanding its selectivity and potential off-target effects on other P2Y receptor subtypes is crucial for the accurate interpretation of experimental results and for the development of subtype-selective therapeutic agents.

Quantitative Analysis of this compound Cross-Reactivity

The following table summarizes the known antagonist activity of this compound at various human P2Y receptors. The data is compiled from the primary literature and reputable vendor sources.

Receptor SubtypeAgonistParameterValueSelectivity vs. P2Y13Reference
P2Y13 ADPpIC505.97-[1]
ADPpA26.3-
P2Y1 ADPpA25.0~20-fold
P2Y12 ADPpA25.0~20-fold
P2Y2 UTP/ATP-No significant activity reported-
P2Y4 UTP-No significant activity reported-
P2Y6 UDP-No significant activity reported-
P2Y11 ATP-No significant activity reported-
P2Y14 UDP-glucose-No significant activity reported-

Experimental Methodologies

The determination of the antagonist activity of this compound and its selectivity across P2Y receptor subtypes typically involves functional assays that measure the inhibition of agonist-induced intracellular signaling. The primary methods employed are:

Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled P2Y Receptors: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11)

This assay measures the accumulation of inositol phosphates, a downstream product of Gq protein activation, in response to agonist stimulation.

Experimental Protocol:

  • Cell Culture and Labeling: Human astrocytoma cells (1321N1) stably expressing the specific human P2Y receptor subtype are cultured. The cells are then labeled overnight with myo-[³H]inositol to incorporate the radiolabel into cellular phosphoinositides.

  • Antagonist Incubation: The labeled cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a specific agonist for the respective P2Y receptor (e.g., ADP for P2Y1, UTP for P2Y2 and P2Y4, UDP for P2Y6, and ATP for P2Y11) for a set time in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Extraction and Quantification: The reaction is terminated, and the total [³H]inositol phosphates are extracted and separated by anion-exchange chromatography.

  • Data Analysis: The amount of radioactivity in the IP fraction is quantified by liquid scintillation counting. The inhibitory effect of this compound is determined by comparing the agonist-induced IP accumulation in the presence and absence of the antagonist. IC50 values are calculated from concentration-response curves.

Cyclic AMP (cAMP) Accumulation Assay (for Gi-coupled P2Y Receptors: P2Y12, P2Y13, P2Y14)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi protein activation, by quantifying the levels of intracellular cyclic AMP.

Experimental Protocol:

  • Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the specific human P2Y receptor subtype are cultured.

  • Pre-stimulation and Antagonist Incubation: The cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels. Subsequently, the cells are incubated with various concentrations of this compound or vehicle.

  • Agonist Stimulation: The cells are then stimulated with a specific agonist for the respective P2Y receptor (e.g., ADP for P2Y12 and P2Y13, UDP-glucose for P2Y14).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, often employing a fluorescent or luminescent reporter system (e.g., HTRF or GloSensor).

  • Data Analysis: The ability of this compound to counteract the agonist-induced inhibition of cAMP accumulation is measured. IC50 values are derived from the concentration-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of P2Y receptors and the general workflow of the functional assays used to characterize this compound.

Gq_Signaling_Pathway cluster_receptor Cell Membrane Agonist Agonist (e.g., ADP, UTP) P2Y_Gq Gq-coupled P2Y Receptor Agonist->P2Y_Gq binds PLC Phospholipase C (PLC) P2Y_Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release triggers MRS2211 This compound MRS2211->P2Y_Gq inhibits

Figure 1. Signaling pathway of Gq-coupled P2Y receptors and the inhibitory action of this compound.

Gi_Signaling_Pathway cluster_receptor Cell Membrane Agonist Agonist (e.g., ADP) P2Y_Gi Gi-coupled P2Y Receptor Agonist->P2Y_Gi binds AC Adenylyl Cyclase (AC) P2Y_Gi->AC inhibits ATP_cAMP ATP -> cAMP AC->ATP_cAMP catalyzes MRS2211 This compound MRS2211->P2Y_Gi inhibits Assay_Workflow start Start cell_culture Cell Culture with Recombinant P2Y Receptors start->cell_culture assay_prep Assay Preparation (e.g., ³H-inositol labeling) cell_culture->assay_prep antagonist_inc Incubate with this compound assay_prep->antagonist_inc agonist_stim Stimulate with Receptor-Specific Agonist antagonist_inc->agonist_stim signal_detection Signal Detection (IP accumulation or cAMP level) agonist_stim->signal_detection data_analysis Data Analysis (IC50/pA2 determination) signal_detection->data_analysis end End data_analysis->end

References

Unveiling the Selectivity of MRS 2211: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the selectivity of MRS 2211, a potent antagonist for the P2Y13 receptor. Intended for researchers, scientists, and professionals in drug development, this document presents a detailed comparison of this compound with other P2Y receptor antagonists, supported by experimental data and protocols.

Executive Summary

This compound is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes. Understanding its selectivity is paramount for its use as a research tool and for potential therapeutic applications. This guide confirms the high selectivity of this compound for the P2Y13 receptor, particularly when compared to the closely related P2Y1 and P2Y12 receptors.

Comparative Selectivity Profile

The selectivity of this compound and other P2Y receptor antagonists is summarized in the table below. The data, presented as pKi (the negative logarithm of the inhibitory constant, Ki), highlights the affinity of each compound for different P2Y receptor subtypes. A higher pKi value indicates a stronger binding affinity.

CompoundP2Y1P2Y2P2Y4P2Y6P2Y11P2Y12P2Y13P2Y14
This compound 5.0[1]----5.0[1]6.3 [1]-
MRS 21797.0 (KB=100 nM)[2]Inactive[2]Inactive[2]Inactive[2]----
PSB 0739-----7.6 (Ki=24.9 nM)[3]--

As the data indicates, this compound demonstrates a clear preference for the P2Y13 receptor. The >20-fold selectivity over P2Y1 and P2Y12 receptors is a significant advantage for studies targeting P2Y13-mediated signaling pathways.[4] In contrast, MRS 2179 is a highly selective antagonist for the P2Y1 receptor, while PSB 0739 is a potent and selective antagonist for the P2Y12 receptor.[2][3]

Experimental Methodologies

The selectivity of P2Y receptor antagonists is typically determined through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Detailed Protocol: Competitive Radioligand Binding Assay for P2Y Receptor Selectivity

1. Membrane Preparation:

  • Cells stably expressing the human P2Y receptor subtype of interest (e.g., P2Y1, P2Y12, P2Y13) are harvested.

  • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-MRS2400 for P2Y13), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the specific receptor subtype.

  • The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using a non-linear regression model to determine the IC50 value of the test compound. The IC50 is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's action and the experimental procedure, the following diagrams are provided.

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y13 P2Y13 Receptor Gi Gi P2Y13->Gi Gs_q Gs/Gq P2Y13->Gs_q AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP PLC Phospholipase C Downstream Downstream Effects PLC->Downstream PI3K PI3K Akt Akt PI3K->Akt ADP ADP ADP->P2Y13 Agonist MRS2211 This compound MRS2211->P2Y13 Antagonist Gi->AC Inhibition Gs_q->PLC Gs_q->PI3K cAMP->Downstream MAPK MAPK MAPK->Downstream Akt->MAPK Akt->Downstream

P2Y13 Receptor Signaling Pathway

Antagonist_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane Prepare Cell Membranes Expressing P2Y Subtypes Incubation Incubate Membranes, Radioligand, and Antagonist Membrane->Incubation Radioligand Prepare Radiolabeled Ligand Radioligand->Incubation Antagonist Prepare Serial Dilutions of Test Antagonist Antagonist->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Data Analysis: Determine IC50 and Ki Counting->Data_Analysis

Experimental Workflow for Antagonist Selectivity

References

A Comparative Analysis of P2Y13 Receptor Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of known inhibitors targeting the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes. This document summarizes key pharmacological data, details experimental methodologies for inhibitor characterization, and visualizes critical pathways and workflows to facilitate a deeper understanding of P2Y13-targeted drug discovery.

Introduction to the P2Y13 Receptor

The P2Y13 receptor is a member of the P2Y family of purinergic receptors, activated by adenosine diphosphate (ADP). It is primarily coupled to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway implicates the P2Y13 receptor in a range of physiological functions, including roles in the central nervous system, immune response, and platelet aggregation. Its structural similarity to the well-characterized P2Y12 receptor has made it an intriguing, albeit less explored, target for therapeutic intervention.

Comparative Pharmacological Data of P2Y13 Inhibitors

The following table summarizes the available quantitative data for known P2Y13 inhibitors. The presented values for the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are crucial metrics for comparing the potency of these compounds.

InhibitorChemical ClassP2Y13 IC50/pIC50P2Y13 KiSelectivityAssay TypeReference
MRS2211 Pyridoxal phosphate derivativepIC50 = 5.97->20-fold selective over P2Y1 and P2Y12Inositol trisphosphate (IP3) formation assay[1]
Cangrelor (AR-C69931MX) Adenosine triphosphate analog4 nM-Potent P2Y12 antagonistInositol trisphosphate (IP3) measurement[1]
Ticagrelor Cyclopentyl-triazolo-pyrimidineInhibition observed, specific IC50 not reported in abstract-Potent P2Y12 antagonistLabel-free cellular response assay in P2Y13-transfected cells[2][3]
Active Metabolite of Ticagrelor (TAM) -Inhibition observed, specific IC50 not reported in abstract--Label-free cellular response assay in P2Y13-transfected cells[2][3]

Key P2Y13 Inhibitors: A Closer Look

MRS2211 stands out as a selective and competitive antagonist of the P2Y13 receptor.[1] Its selectivity profile makes it a valuable tool for elucidating the specific functions of the P2Y13 receptor in various biological systems.

Cangrelor , clinically approved as a P2Y12 antagonist for antiplatelet therapy, has been demonstrated to be a potent inhibitor of the P2Y13 receptor as well.[1][4] This dual activity should be considered when interpreting experimental results using this compound.

Experimental Protocols for Inhibitor Characterization

To aid in the replication and validation of findings, this section outlines the methodologies for key experiments used to characterize P2Y13 inhibitors.

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor, upon activation by its endogenous ligand ADP, initiates a signaling cascade that modulates cellular function. The following diagram illustrates the canonical Gi-coupled pathway.

P2Y13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular P2Y13 P2Y13 Receptor Gi Gi Protein P2Y13->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces ADP ADP ADP->P2Y13 binds Gi->AC inhibits Response Cellular Response cAMP->Response modulates ATP ATP Experimental_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., High-Throughput Calcium Mobilization Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination (e.g., cAMP Assay) hit_id->dose_response Active Compounds selectivity Selectivity Profiling (vs. other P2Y receptors, e.g., P2Y1, P2Y12) dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt Potent & Selective Hits

References

Validating Experimental Results of MRS 2211: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS 2211, a selective P2Y13 receptor antagonist, with an alternative compound. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.

This compound is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. Understanding its performance relative to other compounds is crucial for designing and interpreting experiments in drug discovery and basic research.

Comparative Analysis of P2Y13 Receptor Ligands

To effectively validate experimental findings obtained with this compound, it is essential to compare its activity with other known ligands for the P2Y13 receptor. This includes other antagonists and potent agonists that are commonly used to probe receptor function.

CompoundTypePotencySelectivity
This compound AntagonistpIC50 = 5.97[1][2][3]>20-fold selective for P2Y13 over P2Y1 and P2Y12 receptors[1][2][3]
MRS 2603 AntagonistAntagonist at both P2Y1 and P2Y13 receptors[4][5]Non-selective between P2Y1 and P2Y13
2-MeSADP AgonistEC50 = 19 nM (human P2Y13)[6]Potent agonist at P2Y1, P2Y12, and P2Y13 receptors[7]

P2Y13 Receptor Signaling Pathways

Activation of the P2Y13 receptor, which is antagonized by this compound, triggers downstream signaling cascades primarily through Gi and Gq proteins. The Gi pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i).

P2Y13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y13 P2Y13 Receptor Gi Gi P2Y13->Gi Gq Gq P2Y13->Gq ADP ADP / 2-MeSADP (Agonist) ADP->P2Y13 Activates MRS2211 This compound (Antagonist) MRS2211->P2Y13 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses cAMP->Downstream Ca2_increase ↑ [Ca²⁺]i PLC->Ca2_increase Ca2_increase->Downstream

P2Y13 receptor signaling pathways.

Experimental Workflow for Validating this compound Activity

The following diagram outlines a typical workflow for validating the antagonist activity of this compound at the P2Y13 receptor. This involves demonstrating its ability to inhibit the downstream signaling events triggered by a known P2Y13 agonist, such as 2-MeSADP.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Culture cells expressing P2Y13 receptor cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Calcium_Assay Intracellular Calcium Mobilization Assay Cell_Culture->Calcium_Assay Compound_Prep Prepare solutions of This compound, MRS 2603, and 2-MeSADP Compound_Prep->cAMP_Assay Compound_Prep->Calcium_Assay IC50_Calc Calculate IC50 values for antagonists cAMP_Assay->IC50_Calc EC50_Calc Calculate EC50 value for agonist cAMP_Assay->EC50_Calc Calcium_Assay->IC50_Calc Calcium_Assay->EC50_Calc Comparison Compare potency and selectivity IC50_Calc->Comparison EC50_Calc->Comparison

Workflow for P2Y13 antagonist validation.

Experimental Protocols

Detailed methodologies for two key experiments are provided below. These assays are fundamental for quantifying the potency of P2Y13 receptor antagonists.

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of an antagonist to counteract the agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled P2Y13 receptor.

Materials:

  • Cells stably expressing the human P2Y13 receptor (e.g., CHO-K1 or 1321N1 cells).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • P2Y13 receptor agonist (e.g., 2-MeSADP).

  • P2Y13 receptor antagonist (e.g., this compound, MRS 2603).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding: Seed the P2Y13-expressing cells into a 96-well or 384-well plate at a predetermined density and culture overnight.

  • Cell Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Antagonist Pre-incubation: Wash the cells with assay buffer. Add the desired concentrations of the antagonist (this compound or MRS 2603) to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Prepare a solution containing the P2Y13 agonist (at its EC80 concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase). Add this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis: Plot the antagonist concentration versus the detected signal. Calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the cAMP production that was inhibited by the agonist.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium in cells co-expressing the P2Y13 receptor and a promiscuous Gα protein (like Gα16) that couples to the PLC pathway.

Materials:

  • Cells stably expressing the human P2Y13 receptor and Gα16 (e.g., 1321N1 cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • P2Y13 receptor agonist (e.g., 2-MeSADP).

  • P2Y13 receptor antagonist (e.g., this compound, MRS 2603).

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Seeding: Seed the P2Y13/Gα16-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer. Add the calcium-sensitive dye solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add fresh assay buffer to each well.

  • Antagonist Pre-incubation: Add the desired concentrations of the antagonist to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Injection: Using the plate reader's injector, add the P2Y13 agonist (at its EC80 concentration) to each well.

  • Data Recording: Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak response.

  • Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the initial baseline fluorescence. Calculate the percentage of inhibition of the agonist response and plot it against the antagonist concentration to determine the IC50 value.

References

A Comparative Guide to Alternative P2Y13 Receptor Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of alternative compounds to MRS 2211 for the inhibition of the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes. Targeted at researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes essential biological pathways and workflows to aid in the selection of appropriate research tools.

Performance Comparison of P2Y13 Inhibitors

The P2Y13 receptor is a promising therapeutic target, and a clear understanding of the available inhibitory compounds is crucial for advancing research in this area. While this compound is a known P2Y13 antagonist, several other compounds, primarily developed as P2Y12 antagonists, have demonstrated inhibitory activity at the P2Y13 receptor. This section provides a quantitative comparison of their performance.

CompoundTypeP2Y13 IC50 (µM)Primary Target(s)Notes
This compound Competitive Antagonist1.07[1]P2Y13Selective P2Y13 antagonist.
Cangrelor Reversible Antagonist0.2[1]P2Y12, P2Y13Potent dual inhibitor.
Ticagrelor Reversible Antagonist1.8[1]P2Y12, P2Y13Also inhibits its active metabolite (TAM).
Ticagrelor Active Metabolite (TAM) Reversible Antagonist1.3[1]P2Y12, P2Y13Active metabolite of Ticagrelor with similar potency.
Prasugrel (Active Metabolite R-138727) Irreversible AntagonistNot ReportedP2Y12Primarily a P2Y12 inhibitor; P2Y13 activity is not well-quantified in publicly available literature.
Clopidogrel (Active Metabolite) Irreversible AntagonistNot ReportedP2Y12Primarily a P2Y12 inhibitor; P2Y13 activity is not well-quantified in publicly available literature.
MRS 2179 Competitive AntagonistNo direct inhibitionP2Y1Selective P2Y1 antagonist; may indirectly modulate P2Y13 signaling.

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is a Gi-coupled receptor, and its activation by ADP primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, evidence suggests that the P2Y13 receptor can also couple to other G proteins, such as Gq and Gs, leading to the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.

P2Y13_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Gi Gi P2Y13->Gi Gq Gq P2Y13->Gq Gs Gs P2Y13->Gs PI3K PI3K P2Y13->PI3K MAPK MAPK/ERK P2Y13->MAPK AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation Gs->AC Activation cAMP cAMP AC->cAMP Conversion of ATP Response Various Cellular Responses (e.g., cell survival, proliferation) cAMP->Response IP3 IP3 PLC->IP3 Cleavage of PIP2 Ca2 [Ca2+]i IP3->Ca2 Release from ER Ca2->Response Akt Akt PI3K->Akt Akt->Response MAPK->Response

P2Y13 Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments are essential for the accurate evaluation of P2Y13 inhibitors. Below are representative protocols for common assays.

Label-Free Dynamic Mass Redistribution (DMR) Assay

This assay measures changes in local mass density within a cell upon receptor activation, providing a holistic view of the cellular response.

DMR_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture P2Y13-expressing cells cell_seeding 2. Seed cells into biosensor microplate cell_culture->cell_seeding cell_incubation 3. Incubate overnight cell_seeding->cell_incubation baseline 4. Establish a stable baseline reading cell_incubation->baseline compound_add 5. Add antagonist (test compound) baseline->compound_add agonist_add 6. Add agonist (e.g., ADP) compound_add->agonist_add read_signal 7. Record DMR signal in real-time agonist_add->read_signal dose_response 8. Generate dose-response curves read_signal->dose_response ic50 9. Calculate IC50 values dose_response->ic50

Experimental Workflow for DMR Assay

Detailed Steps:

  • Cell Culture: Maintain a stable cell line expressing the human P2Y13 receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Seeding: Seed the cells into a 384-well fibronectin-coated biosensor microplate at a density of 15,000-20,000 cells per well and incubate overnight at 37°C and 5% CO2.

  • Assay Buffer: On the day of the assay, wash the cells twice with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Baseline Stabilization: Place the microplate into the label-free reader and allow the baseline to stabilize for at least 1 hour.

  • Compound Addition: Prepare serial dilutions of the antagonist compounds in the assay buffer. Add the compounds to the wells and incubate for 30 minutes.

  • Agonist Stimulation: Add a submaximal concentration of the P2Y13 agonist, 2-MeSADP (e.g., 10 nM), to all wells.

  • Data Acquisition: Monitor the DMR signal in real-time for at least 30-60 minutes after agonist addition.

  • Data Analysis: The antagonist potency is determined by the inhibition of the agonist-induced DMR signal. Calculate the percentage of inhibition for each antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon Gq-coupled receptor activation. Since P2Y13 can couple to Gq, this assay can be used to screen for antagonists.

Detailed Steps:

  • Cell Culture and Seeding: Seed P2Y13-expressing cells into a 96-well black, clear-bottom microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Wash the cells with an appropriate assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C in the dark.

  • Compound Incubation: Wash the cells to remove excess dye. Add the antagonist compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Addition and Signal Reading: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then inject the P2Y13 agonist (e.g., ADP). Immediately begin kinetic reading of the fluorescence signal (e.g., every second for 60-120 seconds).

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the antagonist is measured as a reduction in the agonist-induced fluorescence peak. Generate dose-response curves and calculate IC50 values.

Adenylyl Cyclase Inhibition Assay

This assay directly measures the canonical Gi-mediated signaling of the P2Y13 receptor by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in cAMP levels.

Detailed Steps:

  • Cell Culture and Treatment: Culture P2Y13-expressing cells to near confluency. Pre-incubate the cells with the antagonist compounds at various concentrations for a specified time.

  • Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with forskolin (a direct activator of most adenylyl cyclase isoforms) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Addition: Add the P2Y13 agonist (e.g., ADP) to the cells.

  • Cell Lysis and cAMP Quantification: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

  • Data Analysis: The inhibitory effect of the P2Y13 agonist on forskolin-stimulated cAMP production will be attenuated by the antagonist. Quantify the reversal of inhibition by the antagonist at different concentrations to generate dose-response curves and calculate IC50 values.

References

A Researcher's Guide to Control Experiments for MRS 2211 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the P2Y13 receptor, establishing robust and well-controlled experiments is paramount to generating valid and publishable results. This guide provides a comparative overview of essential control experiments for studies involving MRS 2211, a selective P2Y13 receptor antagonist. We will delve into pharmacological and genetic controls, present comparative data, and provide detailed protocols for key assays.

Understanding this compound

This compound is a competitive antagonist of the P2Y13 receptor, a G-protein coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP).[1][2][3] It exhibits over 20-fold selectivity for P2Y13 over the related P2Y1 and P2Y12 receptors, making it a valuable tool for dissecting the specific roles of P2Y13 in various physiological processes.[1][2][4][5]

Comparison of Control Strategies for this compound

To validate the specificity of this compound's effects, a multi-faceted approach employing various controls is necessary. The choice of controls will depend on the specific experimental system and question being addressed.

1. Vehicle Control: The most fundamental control, where the vehicle used to dissolve this compound (e.g., saline, DMSO) is administered to the control group. This accounts for any effects of the solvent itself.

2. Pharmacological Controls: Using other P2Y receptor ligands to demonstrate selectivity.

  • P2Y13 Agonist: Pre-treatment with this compound should block the effects of a subsequent P2Y13 agonist administration (e.g., 2-MeSADP). This confirms that this compound is acting as an antagonist at the target receptor.

  • Alternative P2Y13 Antagonists: While specific drug-like antagonists for P2Y13 are limited, comparing the effects of this compound with other less selective P2 receptor antagonists like PPADS can provide additional context.

  • Antagonists for Related Receptors: To confirm that the observed effect is not due to off-target activity at other ADP-sensitive receptors, selective antagonists for P2Y1 (e.g., MRS2179) and P2Y12 (e.g., Ticagrelor, AR-C67085) should be used.[6] In control experiments, these antagonists should not replicate the effect seen with this compound if the effect is genuinely P2Y13-mediated.[7]

3. Genetic Controls: The gold standard for demonstrating target specificity.

  • P2Y13 Knockout (P2Y13R-/-) Models: In cells or animals where the P2Y13 receptor gene has been knocked out, this compound should have no effect on the biological process of interest. This provides strong evidence that the drug's action is mediated through the P2Y13 receptor.[1][2]

  • siRNA/shRNA Knockdown: In cell culture experiments, transiently silencing the P2Y13 receptor using RNA interference should abolish the effects of this compound.

Quantitative Data Summary: Comparative Antagonist Potency

The following table summarizes the antagonist potency of this compound and other relevant compounds at different P2Y receptors. This data is crucial for designing experiments with appropriate concentrations and for interpreting results.

CompoundTarget ReceptorPotency (pIC50)Selectivity ProfileReference
This compound P2Y13 5.97 >20-fold selective over P2Y1 and P2Y12 [1][2][4][5]
MRS2179P2Y1~7.3Selective for P2Y1[6][8]
AR-C67085P2Y12 / P2Y13P2Y12: ~7.9, P2Y13: ~5.5Dual antagonist[6]
TicagrelorP2Y12Potent P2Y12 inhibitorHighly selective for P2Y12[9]

Mandatory Visualizations

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] However, it can also couple to other G-proteins (Gq/Gs) to activate downstream pathways like the MAPK and PI3K/Akt axes.[1][2] this compound acts by competitively blocking ADP from binding to the receptor, thereby inhibiting these downstream signals.

P2Y13_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS2211 This compound MRS2211->P2Y13 Inhibits Gi Gi P2Y13->Gi Couples Other Other Pathways (PI3K/Akt, MAPK) P2Y13->Other Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Other->Response Experimental_Workflow start Start: Prepare Cell Culture (e.g., P2Y13-expressing cells) load_dye Load cells with Ca2+ indicator dye (e.g., Fura-2 AM) start->load_dye control_group Group 1: Vehicle Control stimulate Stimulate with P2Y13 Agonist (e.g., 2-MeSADP) control_group->stimulate mrs2211_group Group 2: this compound mrs2211_group->stimulate other_antagonist_group Group 3 (Optional): Other Antagonist (e.g., MRS2179) other_antagonist_group->stimulate pre_incubate Pre-incubate with corresponding compounds (Vehicle, this compound, etc.) load_dye->pre_incubate measure Measure Cellular Response (e.g., Intracellular [Ca2+]) stimulate->measure analyze Analyze Data: Compare responses between groups measure->analyze end Conclusion: Determine this compound Efficacy analyze->end

References

MRS 2211: A Comparative Analysis of Efficacy and Selectivity as a P2Y13 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MRS 2211, a selective P2Y13 receptor antagonist, with other alternatives. The following sections detail its efficacy and selectivity, supported by experimental data and protocols, to facilitate informed decisions in purinergic signaling research.

Quantitative Analysis of Receptor Antagonist Potency and Selectivity

This compound is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes, including immune responses, neuronal signaling, and platelet aggregation.[1][2][3] The potency and selectivity of this compound against various P2Y receptor subtypes are summarized in the table below, alongside a key alternative, MRS 2603.

CompoundTarget ReceptorpIC50IC50 (µM)pKiSelectivity
This compound P2Y135.971.16.3>20-fold selective over P2Y1 and P2Y12
P2Y1--5.0
P2Y12--5.0
MRS 2603 P2Y13-0.66-Data on selectivity against other P2Y receptors is limited.

Table 1: Potency and Selectivity of P2Y13 Receptor Antagonists. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the antagonist's potency. The pKi value is the negative logarithm of the inhibition constant (Ki), reflecting the binding affinity of the antagonist to the receptor.

Experimental Protocols for Efficacy and Selectivity Assessment

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives.

Radioligand Binding Assay for P2Y13 Receptor

This assay determines the binding affinity of a compound to the P2Y13 receptor.

Protocol:

  • Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human P2Y13 receptor are cultured in a suitable medium.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a radiolabeled P2Y13 receptor agonist (e.g., [³H]2-MeSADP) and varying concentrations of the antagonist (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assay: Inhibition of ADP-Induced Platelet Aggregation

This assay assesses the ability of an antagonist to inhibit the physiological response mediated by P2Y receptors on platelets.

Protocol:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., citrate).

  • Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifugation of the whole blood.

  • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established before the addition of an agonist.

  • Antagonist Incubation: PRP is pre-incubated with the antagonist (e.g., this compound) or vehicle for a specified time.

  • Agonist Stimulation: Platelet aggregation is induced by adding a P2Y receptor agonist, typically adenosine diphosphate (ADP).

  • Data Analysis: The percentage of platelet aggregation is recorded, and the inhibitory effect of the antagonist is calculated by comparing the aggregation in the presence and absence of the compound.

Functional Assay: Adenylyl Cyclase Inhibition

This assay measures the antagonist's effect on the Gi-coupled signaling pathway of the P2Y13 receptor.

Protocol:

  • Cell Culture: Cells expressing the P2Y13 receptor (e.g., CHO-K1 cells) are cultured.

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.

  • Antagonist and Agonist Treatment: Cells are pre-incubated with the P2Y13 antagonist followed by stimulation with a P2Y13 agonist (e.g., ADP).

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced decrease in cAMP levels is determined.

In Vivo Efficacy: Cardiovascular and Neuroprotective Effects

This compound has been evaluated in animal models to assess its therapeutic potential in cardiovascular and neurological disorders.

Cardiovascular Effects in a Rat Model of Hypertension

Experimental Workflow:

cluster_0 Animal Model cluster_1 Treatment cluster_2 Assessment cluster_3 Outcome Rat Spontaneously Hypertensive Rat Treatment This compound Administration Rat->Treatment BP Blood Pressure Measurement Treatment->BP Vascular Vascular Function Analysis Treatment->Vascular Outcome Evaluation of Antihypertensive Effects BP->Outcome Vascular->Outcome

Caption: Workflow for assessing the cardiovascular effects of this compound.

Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHRs) are used as a model of genetic hypertension.

  • Drug Administration: this compound is administered to the SHRs, typically via intravenous or intraperitoneal injection, at various doses.

  • Blood Pressure Monitoring: Blood pressure is monitored continuously using telemetry or tail-cuff plethysmography.

  • Vascular Function Assessment: At the end of the treatment period, vascular reactivity is assessed in isolated aortic rings to determine endothelial function.

  • Data Analysis: Changes in blood pressure and vascular responses are compared between the this compound-treated group and a vehicle-treated control group.

Neuroprotective Effects in a Model of Neuronal Injury

Experimental Workflow:

cluster_0 Cell Culture cluster_1 Injury Model cluster_2 Treatment cluster_3 Assessment Neurons Primary Neuronal Cultures Injury Induction of Neuronal Injury (e.g., glutamate excitotoxicity) Neurons->Injury Treatment This compound Treatment Injury->Treatment Viability Cell Viability Assay Treatment->Viability Apoptosis Apoptosis Assay Treatment->Apoptosis

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Protocol:

  • Cell Culture: Primary cortical neurons are isolated from rodent embryos and cultured.

  • Induction of Neuronal Injury: Neuronal injury is induced by exposing the cultures to an excitotoxic agent such as glutamate or NMDA.

  • Drug Treatment: Neurons are treated with this compound at various concentrations before, during, or after the excitotoxic insult.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT or LDH assay.

  • Apoptosis Measurement: Apoptosis is assessed by techniques like TUNEL staining or caspase activity assays.

  • Data Analysis: The neuroprotective effect of this compound is determined by comparing cell viability and apoptosis rates in treated versus untreated injured neurons.

P2Y13 Receptor Signaling Pathway

The P2Y13 receptor is known to couple to multiple G protein signaling pathways, leading to diverse cellular responses. Activation of the P2Y13 receptor by its endogenous agonist, ADP, can lead to the inhibition of adenylyl cyclase through Gi, stimulation of phospholipase C through Gq, or activation of adenylyl cyclase through Gs. These initial signals can then propagate through downstream effectors such as MAPKs and the PI3K/Akt pathway.[4]

cluster_0 P2Y13 Receptor Signaling cluster_1 G Protein Coupling cluster_2 Downstream Effectors P2Y13 P2Y13 Receptor Gi Gi P2Y13->Gi Gq Gq P2Y13->Gq Gs Gs P2Y13->Gs ADP ADP ADP->P2Y13 MRS2211 This compound MRS2211->P2Y13 AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC Phospholipase C Gq->PLC AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate MAPK MAPK Pathway AC_inhibit->MAPK PLC->MAPK PI3K_Akt PI3K/Akt Pathway AC_activate->PI3K_Akt

Caption: P2Y13 receptor signaling pathways.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of MRS 2211

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for MRS 2211, a selective P2Y₁₃ receptor antagonist. While specific institutional and local regulations must always be followed, this guide outlines the essential steps and precautions for managing this compound waste.

Chemical Properties of this compound

A thorough understanding of a chemical's properties is the first step toward safe disposal. The following table summarizes the key characteristics of this compound.

PropertyValue
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula C₁₄H₁₀ClN₄Na₂O₈P
Molecular Weight 474.66 g/mol
Appearance Solid
Solubility Soluble in water (to 70 mM)
Storage Desiccate at -20°C

Step-by-Step Disposal Protocol for this compound

Given that this compound is a solid, water-soluble compound, the following disposal procedure should be followed. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific guidelines.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container. Do not mix with other solid chemical wastes unless explicitly permitted by your institution's waste management plan. Contaminated personal protective equipment (PPE) such as gloves and weigh boats should be collected in a designated solid waste stream for chemical contaminants.

  • Aqueous Solutions: Solutions of this compound should be collected in a labeled, leak-proof container designated for aqueous chemical waste. Do not pour solutions of this compound down the drain unless authorized by your environmental health and safety (EHS) department. Given its solubility, accidental spills should be absorbed with an inert material, and the cleanup materials disposed of as solid chemical waste.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings. Check the Safety Data Sheet (SDS) for specific hazard classifications. The label should also include the date of waste generation and the name of the responsible researcher or lab.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Store in a cool, dry place away from incompatible materials.

4. Scheduling Waste Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup by your EHS or hazardous waste management team.

Experimental Protocols Cited

This guidance is based on standard laboratory chemical waste disposal protocols. For specific experimental applications of this compound, researchers should consult peer-reviewed literature and established methodologies relevant to their field of study. The disposal of waste generated from such experiments should follow the principles outlined above.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps for managing this compound waste.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Use solid_waste Solid this compound or Contaminated Materials start->solid_waste aqueous_waste Aqueous Solution of this compound start->aqueous_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_aqueous->store_waste pickup Schedule Pickup with EHS/Hazardous Waste Team store_waste->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.

Personal protective equipment for handling MRS 2211

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the P2Y13 receptor antagonist, MRS 2211. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this research chemical. Given that a comprehensive Safety Data Sheet (SDS) is not publicly available, a conservative approach to handling, based on best practices for novel chemical compounds, is strongly recommended.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. Note the absence of toxicological data, which necessitates a cautious approach to handling.

PropertyData
Chemical Name 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula C₁₄H₁₀ClN₄Na₂O₈P
Molecular Weight 474.66 g/mol
CAS Numbers 1197030-56-0[1], 219554-11-7[2]
Appearance Solid
Purity ≥96%
Solubility Soluble in water
Storage Store at -20°C.[3]

Operational Plan: Step-by-Step Handling Procedures

Due to the limited availability of specific hazard information, this compound should be handled as a potentially hazardous substance. The following operational plan outlines the necessary precautions from receipt to disposal.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is required for all procedures involving the solid compound or its solutions.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat must be worn and kept fastened. Ensure it is a different coat from that worn in non-laboratory areas.

  • Respiratory Protection: In the case of potential aerosol generation or handling of fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.

3. Handling:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

4. Preparation of Solutions:

  • All weighing and solution preparation should be conducted within a chemical fume hood.

  • Use a spatula for transferring the solid to avoid generating dust.

  • When dissolving, add the solvent slowly to the solid.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

  • Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container.

2. Container Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound (2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt)".

3. Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Weigh Solid b->c d Prepare Solution c->d e Conduct Experiment d->e f Segregate Waste e->f g Decontaminate Workspace f->g h Doff PPE g->h i Wash Hands h->i

Caption: Workflow for Safe Handling of this compound.

This comprehensive guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling unfamiliar research chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.